Product packaging for Quinazoline derivative 4(Cat. No.:)

Quinazoline derivative 4

Cat. No.: B10836158
M. Wt: 321.4 g/mol
InChI Key: VZRHWILGJDZNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinazoline Derivative 4 is a synthetically designed small molecule based on the privileged quinazoline scaffold, a structure recognized for its significant role in medicinal chemistry and oncological research . This derivative is primarily investigated as a potent inhibitor of tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . By targeting these key signaling pathways, it demonstrates compelling anti-proliferative activity against a range of human cancer cell lines, making it a valuable tool for studying cancer biology and investigating new therapeutic strategies . The mechanism of action involves competitive binding at the ATP-binding site of the target kinases, thereby suppressing autophosphorylation and interrupting downstream pro-survival and angiogenic signals . Recent research highlights the potential of similar quinazoline-based derivatives to act as dual-target inhibitors, simultaneously modulating additional pathways such as STAT-3/c-Src to overcome drug resistance and enhance cytotoxic effects . This compound is supplied for research purposes to explore these mechanisms further. It is intended for in vitro and in vivo studies to assess its efficacy in inducing cell cycle arrest, promoting apoptosis, and modulating biomarkers such as p53, Bax, and Bcl-2 . This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, including any form of human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19N3O2 B10836158 Quinazoline derivative 4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

(2-phenylquinazolin-4-yl) N,N-diethylcarbamate

InChI

InChI=1S/C19H19N3O2/c1-3-22(4-2)19(23)24-18-15-12-8-9-13-16(15)20-17(21-18)14-10-6-5-7-11-14/h5-13H,3-4H2,1-2H3

InChI Key

VZRHWILGJDZNKG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Quinazoline Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for quinazoline (B50416) synthesis have been the bedrock of research in this area for decades. These routes often rely on the cyclization of appropriately substituted aniline (B41778) derivatives.

While the Bischler-Napieralski reaction is primarily known for the synthesis of dihydroisoquinolines from β-arylethylamides, its principles have been adapted for quinazoline synthesis. The reaction typically involves the intramolecular cyclization of an N-acyl-2-aminoaryl precursor. For instance, N-acyl-2-aminobenzylamines or related compounds can undergo acid-catalyzed cyclodehydration to form dihydroquinazolines, which can then be oxidized to the corresponding quinazoline. The choice of acyl group and the specific reaction conditions, including the dehydrating agent (e.g., P₂O₅, POCl₃), are critical for the success of this route.

The Niementowski quinazoline synthesis is a classical method that involves the condensation of anthranilic acid with a formamide (B127407) or other amides. The original procedure often required high temperatures (180–220 °C), leading to limitations in substrate scope and functional group tolerance. Modifications to this reaction have aimed to improve yields and reduce the harshness of the reaction conditions. These adaptations include the use of microwave irradiation to accelerate the reaction and the addition of catalysts like polyphosphoric acid (PPA) or Lewis acids to facilitate the cyclization at lower temperatures. This allows for the synthesis of a wider range of 4(3H)-quinazolinones.

Anthranilic acid and its derivatives are arguably the most common and versatile starting materials for quinazoline synthesis. Beyond the Niementowski reaction, numerous strategies utilize this precursor. One prominent method involves the reaction of anthranilic acid with cyanogen (B1215507) bromide or a similar C1 source to form an intermediate that cyclizes to yield 2-amino-4-quinazolinone. Another approach is the condensation of anthranilic acids with orthoesters, which can lead to the formation of 4-alkoxyquinazolines. The reactivity of both the carboxylic acid and the amino group on the anthranilic acid scaffold allows for a wide array of cyclization partners.

2-Aminobenzophenones and their analogues are key intermediates in the synthesis of 2,4-diarylquinazolines. These precursors can be cyclized with various nitrogen sources to form the pyrimidine (B1678525) ring of the quinazoline system. For example, heating a 2-aminobenzophenone (B122507) with formamide can yield a 4-phenylquinazoline. A significant advantage of this route is the direct installation of a substituent at the 4-position of the quinazoline core. The Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group, has also been adapted for quinazoline synthesis, providing a convergent approach to highly substituted derivatives.

The formation of the quinazoline ring is fundamentally a cyclization process, and various strategies have been developed to achieve this. These reactions often involve the construction of the N1-C2 and C4-N3 bonds in the final step. For example, 2-aminobenzonitriles are versatile precursors that can react with a range of electrophiles. Their reaction with orthoesters in the presence of an acid catalyst can lead to 4-aminoquinazolines. Similarly, reaction with isocyanates or isothiocyanates provides a route to 2,4-disubstituted quinazolines. The use of transition-metal catalysts, particularly palladium, has enabled novel cyclization pathways, such as the carbonylative cyclization of 2-aminobenzylamines with carbon monoxide.

Table 1: Overview of Classical Quinazoline Synthesis Precursors

Precursor Type Key Reagents Resulting Quinazoline Type
N-Acyl-2-aminobenzylamine P₂O₅, POCl₃ Dihydroquinazolines (oxidized to quinazolines)
Anthranilic Acid Formamide 4(3H)-Quinazolinones
2-Aminobenzophenone Formamide 4-Arylquinazolines

Modern and Green Chemistry Approaches in Quinazoline Synthesis

In recent years, the development of synthetic methodologies for quinazolines has shifted towards more sustainable and efficient processes. These modern approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous reagents. Key advancements include the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields for reactions like the Niementowski synthesis.

Another significant area of development is the use of heterogeneous catalysts, which can be easily recovered and reused, simplifying product purification and reducing waste. Materials like zeolites, clays, and polymer-supported catalysts have been successfully employed in various quinazoline syntheses. Furthermore, multicomponent reactions (MCRs) have gained prominence as a highly efficient strategy. In an MCR, three or more reactants are combined in a single pot to form the quinazoline product, which minimizes the number of synthetic steps and purification procedures. For example, the reaction of an aldehyde, dimedone, and 2-aminobenzamide (B116534) in the presence of a catalyst can directly yield a complex quinazolinone derivative. The use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, is also a hallmark of modern quinazoline synthesis, reducing the reliance on volatile and often toxic organic solvents.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

Feature Conventional Methods Green Chemistry Approaches
Energy Source Conventional heating (oil baths) Microwave irradiation, Ultrasonic irradiation
Catalysis Homogeneous acids/bases (e.g., H₂SO₄) Heterogeneous catalysts (zeolites), Biocatalysts
Solvents Volatile organic compounds (VOCs) Water, Ionic liquids, Supercritical fluids
Efficiency Multi-step synthesis One-pot, Multicomponent reactions (MCRs)

| Waste | Stoichiometric byproducts | High atom economy, Recyclable catalysts |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application in the synthesis of quinazoline derivatives is well-documented. frontiersin.org This technique often leads to significantly shorter reaction times, improved yields, and cleaner product formation compared to conventional heating methods. acs.orgresearchgate.net

For instance, the condensation of anthranilic amide with various aldehydes or ketones can be efficiently catalyzed by antimony(III) trichloride (B1173362) (SbCl₃) under microwave irradiation in solvent-free conditions. scispace.com This method allows for the synthesis of quinazolin-4(3H)-ones in good to excellent yields within minutes. scispace.com The optimal conditions were found to be 1 mol% of SbCl₃ and a microwave power of 200 W. scispace.com

Another example is the aza-Wittig reaction of N-imidoyliminophosphorane with aldehydes, which, under domestic microwave irradiation (300 W) for 3-4 minutes, yields the desired quinazolines in good yields. nih.gov This approach highlights the advantages of microwave-assisted synthesis, including better yields, reduced reaction times, and simpler work-up procedures. frontiersin.orgnih.gov Researchers have also reported a highly accelerated Niementowski reaction of anthranilic acid with formamide under solvent-free microwave conditions to produce quinazolinone derivatives with high purity. frontiersin.org

The following table summarizes representative examples of microwave-assisted synthesis of quinazoline derivatives.

Starting MaterialsReagents/CatalystConditionsProduct TypeYield (%)Reference
Anthranilic amide, BenzaldehydeSbCl₃ (1 mol%)Microwave (200W), Solvent-free2-Phenyl-quinazolin-4(3H)-one94 scispace.com
Anthranilic amide, 2-HydroxybenzaldehydeSbCl₃ (1 mol%)Microwave (200W), Solvent-free2-(2-Hydroxyphenyl)quinazolin-4(3H)-one80 scispace.com
N-imidoyliminophosphorane, AldehydesNoneMicrowave (300W), 3-4 minQuinazolinesGood nih.gov
Anthranilic acid, FormamideNoneMicrowave, Solvent-freeQuinazolinoneHigh Purity frontiersin.org

One-Pot Reaction Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot strategies have been developed for the synthesis of quinazoline derivatives. rsc.orgrsc.orgjst.go.jp

A notable example is the copper-mediated one-pot condensation reaction for the synthesis of quinazolinones, which utilizes ammonia (B1221849) as the amine source and results in the formation of four new C-N bonds in good to excellent yields. rsc.org Another approach involves a [2 + 2 + 2] cascade annulation of halofluorobenzenes with nitriles, driven by ortho-lithiation, to produce 2,4-disubstituted quinazolines. This transition-metal-free method is operationally simple and uses commercially available starting materials. rsc.org

Furthermore, isoxazole-fused tricyclic quinazoline alkaloids have been synthesized via a one-pot intramolecular cycloaddition of propargyl-substituted methyl azaarenes with tert-butyl nitrite (B80452) under metal-free conditions. mdpi.com An eco-efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones has also been developed using water as the solvent at room temperature. jst.go.jp This process involves the reaction of anthranilic acid derivatives with potassium cyanate, followed by cyclization with NaOH and subsequent treatment with HCl, affording the desired products in near-quantitative yields. jst.go.jp

The table below presents selected one-pot synthetic routes to quinazoline derivatives.

Starting MaterialsReagents/ConditionsProduct TypeYieldReference
2-Aminobenzonitrile, Benzyl (B1604629) alcoholCu₂O, H₂O₂2-Substituted quinazoline-4(3H)-onesExcellent rsc.org
Halofluorobenzenes, Nitrilesortho-Lithiation2,4-Disubstituted quinazolinesNot specified rsc.org
Anthranilic acid derivatives, Potassium cyanateNaOH, HCl, Water, Room Temp.Quinazoline-2,4(1H,3H)-dionesNear-quantitative jst.go.jp
2-Aminoaryl ketones, Aldehydes, Ammonium (B1175870) acetate (B1210297)Maltose–dimethylurea–NH₄Cl, Aerobic oxidationQuinazoline derivativesHigh rsc.org

Catalyst-Free and Solvent-Free Methods

In the pursuit of green and sustainable chemistry, catalyst-free and solvent-free synthetic methods are highly desirable. Several such procedures have been successfully applied to the synthesis of quinazoline derivatives.

One innovative approach utilizes ultrasonic irradiation for the one-pot reaction of anthranilic acid, acetic anhydride (B1165640), and primary amines. nih.gov This method is performed under solvent- and catalyst-free conditions, leading to high yields of quinazoline derivatives in significantly reduced reaction times compared to traditional methods. nih.gov

Another green methodology employs a low-melting mixture of maltose, dimethylurea (DMU), and NH₄Cl as an inexpensive, non-toxic, and biodegradable reaction medium for the catalyst-free synthesis of quinazolines. rsc.orgrsc.org This one-pot, three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium acetate proceeds under aerobic conditions to furnish the corresponding quinazolines in high yields. rsc.orgrsc.org

Additionally, a solvent- and catalyst-free three-component, one-pot reaction of 2-aminoaryl ketones, orthoesters, and ammonium acetate has been developed for the synthesis of 2,4-disubstituted quinazolines. researchgate.net This method is characterized by its operational simplicity, clean reaction profile, and high yields (76–94%). researchgate.net

Examples of catalyst-free and solvent-free synthetic methods are provided in the table below.

Starting MaterialsConditionsProduct TypeYield (%)Reference
Anthranilic acid, Acetic anhydride, Primary aminesUltrasonic irradiation, Solvent-free, Catalyst-free3-Substituted 2-methyl quinazoline-4(3H)-oneExcellent nih.gov
2-Aminoaryl ketones, Aldehydes, Ammonium acetateLow melting sugar-urea-salt mixture, Catalyst-freeQuinazoline derivativesHigh rsc.orgrsc.org
2-Aminoaryl ketones, Orthoesters, Ammonium acetateSolvent-free, Catalyst-free, 100 °C2,4-Disubstituted quinazolines76-94 researchgate.net

Derivatization Strategies for Functionalization of the Quinazoline Core

The functionalization of the pre-formed quinazoline core is a key strategy for creating a library of derivatives with diverse properties. chim.it Substitutions at various positions of the quinazoline ring can be achieved through a range of chemical transformations.

Substitution at C-2 Position

The C-2 position of the quinazoline ring is a common site for functionalization. Various synthetic methods have been developed to introduce a wide array of substituents at this position. mdpi.comnih.govfrontiersin.org

One approach involves the metal-free oxidative condensation of o-aminobenzylamines, catalyzed by 4,6-dihydroxysalicylic acid, to yield 2-substituted quinazoline derivatives. nih.govfrontiersin.org Another strategy for introducing alkyl/arylthio groups at the C-2 position includes the cyclization of 2-aminobenzylamines with carbon disulfide or the transition-metal-free alkylation/arylation of 2-thioquinazoline. researchgate.net

Recent advancements in C-H activation have also provided efficient routes for C-2 functionalization. nih.govbeilstein-journals.org For example, transition-metal and photocatalysis have been used to facilitate C-C bond formation, enabling the introduction of alkyl groups at the C-2 position. nih.gov Furthermore, a series of quinazoline derivatives with secondary amines at the C-2 position have been synthesized to study their biological activities, with one of the most active compounds bearing a pyrrolidine (B122466) moiety. nih.gov

Substitution at C-4 Position

The C-4 position of the quinazoline ring is particularly reactive towards nucleophilic substitution, making it a prime target for derivatization. beilstein-journals.orgacs.org

A simple method for the direct preparation of 4-substituted quinazoline derivatives involves the reaction of substituted 2-aminobenzophenones with thiourea (B124793) in the presence of dimethyl sulfoxide (B87167) (DMSO). nih.gov This reaction proceeds through a 4-phenylquinazolin-2(1H)-imine intermediate, which is subsequently reduced and eliminates ammonia to afford the final product. nih.gov

Electrochemical methods have also been employed for the C4-H functionalization of 2-phenyl quinazoline. acs.org This electrocatalytic approach allows for the introduction of benzoyl, acetyl, phenol, ether, phosphonate, and nitroalkane groups via a radical addition pathway under oxidant- and additive-free conditions. acs.org Additionally, novel 4-substituted quinazoline-2-carboxamide (B14221085) derivatives have been designed and synthesized as potential biological inhibitors. nih.gov The synthesis of these compounds often involves the reaction of 4-chloroquinazoline (B184009) with various nucleophiles. rroij.comrroij.com

Substitution at C-6 and C-7 Positions

Substitutions at the C-6 and C-7 positions of the quinazoline ring are crucial for modulating the biological and photophysical properties of these compounds. researchgate.netmdpi.com

For instance, 6- and 7-substituted amino-4-anilinequinazoline derivatives have been prepared and evaluated as irreversible dual EGFR/HER2 inhibitors. mdpi.com The synthesis of these compounds often involves multi-step procedures starting from appropriately substituted anthranilic acids. iaea.org Another study focused on the synthesis of novel 6-nitro-4-substituted quinazoline derivatives, which were evaluated for their anticancer properties. tandfonline.com

The diversification of substituents at the C-6 and C-7 positions has been explored to develop potent and selective kinase inhibitors. nih.gov These studies have shown that fine-tuning the substitutions at these positions can significantly impact the biological activity of the quinazoline derivatives. nih.govmdpi.com For example, a series of novel 6,7,8,9-tetrahydro-5H-5-phenyl-2-benzylidine-3-substituted hydrazino thiazolo (2,3-b) quinazoline derivatives were synthesized to evaluate their anthelmintic activity. nih.gov

Incorporation of Heterocyclic Moieties

The introduction of various heterocyclic rings into the quinazoline framework is a widely employed strategy to enhance and diversify its biological activities. This approach often leads to the development of novel compounds with improved pharmacological profiles. nih.govhumanjournals.com A variety of synthetic methods have been developed to achieve this, including multicomponent reactions and cascade reactions. openmedicinalchemistryjournal.comorganic-chemistry.org

One common approach involves the reaction of substituted 2-aminobenzonitriles or 2-aminobenzamides with reagents that contain a heterocyclic component. For instance, the synthesis of 3-benzothiazolyl-2-styrylquinazolin-4(3H)-ones has been achieved with high yields using an ionic liquid as both a catalyst and reaction medium. This method has proven to be more effective than conventional solvents like DMF, CH3CN, glacial acetic acid, and ethanol. openmedicinalchemistryjournal.com

Multicomponent reactions (MCRs) offer an efficient and atom-economical route for constructing quinazoline derivatives bearing heterocyclic substituents. openmedicinalchemistryjournal.com For example, benzimidazo-quinazolinones have been synthesized through a one-pot reaction of aromatic aldehydes, 2-aminobenzimidazole, and dimedone, using a reusable sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) as a catalyst under solvent-free conditions. openmedicinalchemistryjournal.com Similarly, microwave-assisted MCRs of enaminones, malononitrile, and aldehydes have been used to generate quinolinoquinazolines and other fused heterocycles. openmedicinalchemistryjournal.com

Another strategy involves the modification of a pre-formed quinazoline core. For example, indolo[1,2-c]quinazoline derivatives have been synthesized by reacting 2-(o-aminophenyl)indole with various arylaldehydes. These compounds have demonstrated activity against several bacterial and fungal strains. ujpronline.com

The following table provides examples of quinazoline derivatives with incorporated heterocyclic moieties and their reported biological activities.

Compound NameIncorporated HeterocycleSynthetic Method HighlightReported Biological Activity
3-Benzothiazolyl-2-styrylquinazolin-4(3H)-onesBenzothiazole (B30560)Ionic liquid-catalyzed reactionNot specified in the provided context
Benzimidazo-quinazolinonesBenzimidazoleMulticomponent reaction with a solid acid catalystNot specified in the provided context
QuinolinoquinazolinesQuinolineMicrowave-assisted multicomponent reactionNot specified in the provided context
Indolo[1,2-c]quinazolinesIndoleReaction of 2-(o-aminophenyl)indole with arylaldehydesAntibacterial and antifungal
Quinazoline-triazine hybridsTriazineSequential reactions from cyanuric chloride and anthranilic acidPotential anti-HIV activity
Quinazoline-triazole-acetamidesTriazole, AcetamideMulti-step synthesis involving propargylation and click chemistryCytotoxic against human cancer cell lines

Molecular Hybridization with Other Pharmacophores

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule. nih.govhumanjournals.comrsc.org This approach aims to develop compounds with improved affinity, and efficacy, and potentially a better resistance profile by interacting with multiple biological targets. nih.govhumanjournals.com The quinazoline scaffold is a versatile platform for molecular hybridization due to its wide range of pharmacological activities. nih.govrsc.org

Several classes of pharmacophores have been hybridized with quinazoline, including:

Sulfonamides: Quinazoline-sulfonamide hybrids have been synthesized by combining the structural features of both moieties to create a single molecular framework. mdpi.com These hybrids have been evaluated for their anticancer activity. mdpi.com

Oxadiazoles: Quinazolinone-oxadiazole hybrids have been designed and synthesized, showing potential as anticancer agents. rsc.org

Indolin-2-ones: Hybrid molecules linking 2-methylquinazolin-4(3H)-one with indolin-2-one through an imine linkage have been synthesized and screened for their in vitro anticancer activity against various human cancer cell lines. rsc.org

Furan: Furan-linked quinazoline hybrids have been developed as potential antimicrobial agents against phytopathogens. rsc.org

1,2,4-Triazolo[4,3-a]pyridine: Quinazoline has been linked to this scaffold via a thioether linkage to create hybrids with antimicrobial properties. rsc.org

Triazoles: Quinazolinone hybrids incorporating triazole moieties have been synthesized using click chemistry or direct attachment methods and have shown activity against cancer cell lines. rsc.org

Thiourea, Chalcone (B49325), and Thiazolidinone: Quinazoline has been used as a scaffold to link with these pharmacophores, resulting in hybrids with antibacterial and antifungal activities. rsc.org

Urea (B33335): Quinazolin-4(3H)-ones bearing a urea functionality have been designed and synthesized as potential VEGFR-2 inhibitors for cancer therapy. dovepress.com

The following table summarizes some examples of quinazoline hybrids and their research findings.

Hybrid ClassLinked Pharmacophore(s)LinkerTarget/Reported Biological Activity
Quinazoline-SulfonamideSulfonamideDirect linkageAnticancer
Quinazolinone-OxadiazoleOxadiazoleNot specifiedAnticancer
Quinazolinone-Indolin-2-oneIndolin-2-oneImineAnticancer
Furan-linked QuinazolineFuranNot specifiedAntimicrobial (against phytopathogens)
Quinazoline-1,2,4-triazolo[4,3-a]pyridine1,2,4-Triazolo[4,3-a]pyridineThioetherAntimicrobial
Quinazolinone-TriazoleTriazoleNot specified (Click chemistry or direct attachment)Anticancer
Quinazoline-ThioureaThioureaNot specifiedAntibacterial and antifungal
Quinazoline-ChalconeChalconeNot specifiedAntibacterial and antifungal
Quinazoline-ThiazolidinoneThiazolidinoneNot specifiedAntibacterial and antifungal
Quinazolin-4(3H)-one-UreaUreaEthylthio bridgeAnticancer (VEGFR-2 inhibition)

Structure Activity Relationship Sar Studies of Quinazoline Derivatives

Methodologies for SAR Elucidation

The elucidation of SAR for quinazoline (B50416) derivatives involves a variety of systematic approaches aimed at understanding how chemical structure influences biological function. These methodologies are crucial for optimizing lead compounds and developing new drugs with improved efficacy and specificity.

A primary methodology in SAR studies is the systematic chemical modification of the quinazoline core. This involves the synthesis of a series of analogs where specific parts of the molecule are altered in a controlled manner. For instance, researchers have synthesized numerous 4-anilinoquinazoline (B1210976) derivatives to explore their anticancer potential. nih.gov By introducing different substituents at various positions on the quinazoline ring and the aniline (B41778) moiety, the impact on activity can be assessed. nih.gov This approach allows for the identification of pharmacophores, the essential structural features required for biological activity.

One-pot synthesis and microwave-assisted synthesis have become valuable tools in generating diverse libraries of quinazoline derivatives for SAR studies. nih.gov These methods offer efficiency and the ability to rapidly produce a wide range of analogs with varied functional groups. nih.gov The design of these analogs is often guided by the desire to explore different chemical properties, such as steric bulk, electronics, and hydrogen bonding capacity, at specific positions of the quinazoline scaffold.

The position and nature of substituents on the quinazoline ring system have a profound impact on their biological activity. nih.govfrontiersin.org SAR studies have revealed that substitutions at the C2, C4, C6, and C8 positions are particularly significant for modulating the pharmacological properties of quinazolinone derivatives. nih.gov

For example, in the context of antimicrobial activity, the presence of a substituted aromatic ring at the 3-position and a methyl or thiol group at the 2-position are often considered essential. nih.gov Furthermore, the introduction of halogen atoms at the 6 and 8 positions can enhance antimicrobial effects. nih.gov The character of quinazoline derivatives is heavily dependent on the properties of the substituents and their specific placement on the cyclic structure. frontiersin.org

In the development of kinase inhibitors, modifications at the C4 position of the quinazoline core have been extensively studied. Replacing the 4-anilino group with other substituents, such as thiosemicarbazide, has been explored to introduce new biological profiles. nih.gov Additionally, the introduction of an alkyl-thiobenzothiazole side chain at the 6-position has been shown to influence biological activity. nih.gov The strategic placement of substituents is a key factor in determining the potency and selectivity of these compounds.

The electronic properties of substituents, categorized as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), play a critical role in the SAR of quinazoline derivatives. rsc.org The presence of these groups can significantly alter the electron density of the quinazoline ring system, thereby influencing its interaction with biological targets.

For instance, in the development of antitubercular agents, it has been observed that the presence of electron-donating groups on the phenyl ring and the quinazolinone ring, coupled with electron-withdrawing groups on a linked triazole moiety, can enhance activity. rsc.org Conversely, for certain antimicrobial activities, electron-withdrawing groups on a phenyl ring attached to the quinazoline scaffold are considered important. rsc.org

In the context of anticancer activity, the effect of these groups can be highly specific. For example, in a series of 3-methyl-quinazolinone derivatives, the order of effective substitution on a phenyl ring for antitumor activity was found to be F > OCH3 ≈ Br > CH3 > H ≈ Cl, demonstrating a complex interplay of electronic and steric effects. tandfonline.com The strategic placement of EWGs and EDGs is therefore a crucial aspect of designing quinazoline-based compounds with desired biological activities.

SAR Insights for Specific Bioactivities

The systematic exploration of SAR has provided valuable insights into the structural requirements for various biological activities of quinazoline derivatives, including kinase inhibition and antimicrobial effects.

The quinazoline scaffold is a prominent feature in many approved kinase inhibitors. benthamdirect.comnih.govresearchgate.netbenthamscience.com SAR studies have been instrumental in optimizing their potency and selectivity. For instance, in the development of epidermal growth factor receptor (EGFR) inhibitors, 4-anilinoquinazolines have been extensively studied. nih.gov It has been found that the nature of the substituent at the 4-position of the aniline ring and at the 6- and 7-positions of the quinazoline core significantly influences inhibitory activity. mdpi.com

The table below summarizes key SAR findings for quinazoline-based kinase inhibitors.

Target Kinase Structural Feature Effect on Activity Reference Compound Example
EGFR4-Anilino groupEssential for high-affinity bindingGefitinib (B1684475)
EGFRSubstitution at 6,7-positionsMethoxy groups often enhance potencyErlotinib
EGFRAcrylamide group at 6-positionIrreversible binding to cysteine residueAfatinib
PI3KVarious substitutions on the quinazoline coreModulate isoform selectivityIdelalisib
Aurora KinaseLarge para-substituents on the anilineGood specificityAnilino-quinazoline 1
Aurora KinaseAmino heterocycle replacing central anilineLowered lipophilicity and improved enzyme potencyCompound 3

This table provides a simplified overview of SAR for kinase inhibition and is not exhaustive.

SAR studies have also shed light on the structural features of quinazoline derivatives that are crucial for their antimicrobial effects. nih.govrsc.org Modifications at various positions of the quinazoline ring have been shown to modulate their activity against a range of microbial pathogens. nih.gov

Key SAR insights for the antimicrobial activity of quinazoline derivatives are outlined in the table below.

Position of Substitution Substituent Type Observed Effect on Antimicrobial Activity Reference
2Methyl, amine, or thiol groupsEssential for activity nih.gov
3Substituted aromatic ringEssential for activity nih.gov
4Amine or substituted aminesCan improve activity nih.gov
6, 8Halogen atomsCan enhance activity nih.gov
Phenyl ring (attached)Electron-withdrawing groupsImportant for activity rsc.org

For example, it has been noted that the presence of a substituted aromatic ring at position 3 and a methyl or thiol group at position 2 are important for antimicrobial properties. nih.gov Furthermore, the introduction of halogen atoms at positions 6 and 8 can lead to an increase in antimicrobial activity. nih.gov The presence of electron-withdrawing groups on a phenyl ring attached to the quinazoline scaffold has also been identified as a key feature for enhancing antimicrobial potential. rsc.org

Antiviral Activity

The quinazoline scaffold has been identified as a promising framework for the development of novel antiviral agents. Through scaffold-hopping strategies and structural modifications, researchers have developed derivatives with significant efficacy against various viruses.

A notable study identified several cajanine derivatives with moderate antiviral activity against Human Coronavirus OC43 (HCoV-OC43). nih.gov This led to the design of a series of quinazoline derivatives using a scaffold-hopping approach. nih.gov An iterative process of structural optimization resulted in the identification of several quinazoline compounds with potent antiviral efficacy, exhibiting EC₅₀ values around 0.1 μM and a high selectivity index (SI > 1000). nih.gov Mechanistic studies suggest that these particular quinazoline derivatives act at an early stage of the viral infection process. nih.gov

Research into benzo[g]quinazoline (B13665071) derivatives has demonstrated activity against the human rotavirus Wa strain. mdpi.com A preliminary structure-activity relationship (SAR) analysis revealed that substitutions at positions 2 and 3 of the benzoquinazoline nucleus significantly influence pharmacological effects. mdpi.com For instance, the parent compound with a methyl substitution at position 3 of the benzo[g]quinazoline skeleton showed a 60% reduction in viral activity. mdpi.com Further modification, such as converting the thioxo group into a thioether group, improved the activity profile in certain derivatives. mdpi.com

Other studies have focused on developing quinazoline derivatives as inhibitors of viral enzymes. A series of novel quinazolines incorporating a sulfamerazine (B1682647) moiety were synthesized and evaluated as inhibitors of the SARS-CoV-2 main protease (3CLpro). mdpi.com The findings indicated that these compounds exhibited good inhibitory activity. mdpi.com

Compound SeriesTarget Virus/ProteinKey SAR FindingsReported Activity
Quinazoline Derivatives (from Cajanine)HCoV-OC43Result of scaffold-hopping strategy; potent activity achieved through iterative structural optimization. nih.govEC₅₀: ~0.1 μM; SI > 1000 nih.gov
Benzo[g]quinazolinesHuman Rotavirus Wa StrainSubstitutions at C2 and C3 are critical. A methyl group at C3 (Compound 1) and a thioether at C9 (Compound 9) showed high activity. mdpi.comUp to 66% reduction in viral plaque formation. mdpi.com
Quinazoline-Sulfamerazine HybridsSARS-CoV-2 3CLproCompound 6, featuring an ethyl chloroacetate (B1199739) linkage, was the most potent inhibitor in the series. mdpi.comIC₅₀: 1.18 µM (Compound 6) mdpi.com

Anticonvulsant Activity

Quinazoline derivatives, particularly those with a quinazolin-4(3H)-one core, have been extensively studied for their anticonvulsant properties. mdpi.com Many of these compounds are thought to exert their effects through interaction with the GABA-A receptor. mdpi.com

SAR studies have established several key structural requirements for this activity. The quinazolin-4(3H)-one structure itself often serves as a necessary hydrophobic domain. mdpi.com Specific atoms within the core are crucial for receptor binding: the nitrogen at position 1 (N1) acts as an electron donor, and the carbonyl group functions as a hydrogen-bonding site. mdpi.com Substituents at positions 2 and 3 are primarily responsible for modulating the pharmacokinetic properties and the potency of the anticonvulsant effect. mdpi.com For example, in one series, compounds with an allyl group at position 3 generally showed higher activity than those with a benzyl (B1604629) group at the same position. mdpi.com

The electronic nature of substituents on attached aromatic rings also plays a significant role. For a series of N-substituted-6-fluoro-quinazoline-4-amines, it was found that analogs with para-substitutions on an aromatic ring were more active than those with meta- or di-substitutions. mdpi.com Furthermore, electron-withdrawing groups at the para position conferred greater anticonvulsant activity compared to electron-donating groups. mdpi.com The incorporation of amino acid moieties into the quinazolin-4(3H)-one structure has also been explored as a strategy to enhance bioavailability and anticonvulsant activity. nih.gov

Quantitative structure-activity relationship (QSAR) models have been developed to further refine the understanding of these interactions. researchgate.netufv.br These models indicate that anticonvulsant activity is dependent on specific molecular descriptors, including those related to molecular volume, mass, and electronic properties. researchgate.netufv.br

Compound SeriesAnticonvulsant TestKey SAR FindingsMost Active Compounds (ED₅₀)
N-substituted-6-fluoro-quinazoline-4-aminesscPTZ & MESPara-substituted analogs are most active; electron-withdrawing groups are preferred over electron-donating groups. mdpi.comCompound 5d: 140 mg/kg mdpi.com
2,3-substituted quinazolin-4(3H)-onesPTZ-induced seizuresAllyl substitution at position 3 is generally superior to benzyl substitution. mdpi.com100% protection at 150 mg/kg for some derivatives. mdpi.com
Quinazolin-4(3H)-ones with amino acid moietiesMES & scPTZIncorporation of amino acids can improve activity. nih.govCompound 5f: 28.90 mg/kg nih.gov

P-glycoprotein Inhibition

Quinazoline derivatives have emerged as potent inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells. mdpi.comnih.govacs.org The quinazolinamine moiety, which is structurally similar to the dual BCRP and P-gp inhibitor gefitinib, is a common starting point for designing new inhibitors. mdpi.com

SAR studies on quinazolinamine derivatives revealed that hydrophobicity is an important factor for binding affinity to P-gp. mdpi.com Substitutions at the meta or para positions of the 4-anilino ring are generally more potent than those at the ortho position. mdpi.com A series of quinazolinamine derivatives were synthesized, leading to the identification of a cyclopropyl-containing compound (Compound 22) as a potent dual inhibitor of both P-gp and Breast Cancer Resistance Protein (BCRP). mdpi.com Mechanistic studies showed that this compound stimulates the ATP hydrolysis of the transporter, indicating it may act as a competitive substrate. mdpi.com

In a different approach, structure-activity relationship studies of 4-indolyl quinazolines led to the discovery of YS-370, a highly effective and orally active P-gp inhibitor. nih.govacs.org This compound was shown to directly bind to P-gp, increase the intracellular accumulation of P-gp substrates like paclitaxel (B517696), and stimulate P-gp's ATPase activity. nih.govacs.org In preclinical models, the oral administration of YS-370 in combination with paclitaxel resulted in significantly stronger antitumor activity in a xenograft model bearing resistant cells. nih.govacs.org

Compound SeriesKey FeatureMechanism of ActionLead Compound
Quinazolinamine DerivativesSubstitutions on the anilino ring; hydrophobicity is key. mdpi.comStimulates ATP hydrolysis of BCRP and P-gp; competitive substrate. mdpi.comCompound 22 (cyclopropyl-containing) mdpi.com
4-Indolyl QuinazolinesIndole moiety at position 4 of the quinazoline core. nih.govacs.orgDirectly binds to P-gp; stimulates P-gp ATPase activity. nih.govacs.orgYS-370 nih.govacs.org

Molecular Mechanisms of Action of Quinazoline Derivatives

Enzyme Inhibition

Quinazoline (B50416) derivatives have been extensively developed as inhibitors of several key enzyme families. nih.govnih.gov Their mechanism of action often involves targeting the active sites of these enzymes, leading to the disruption of cellular processes that are fundamental for the growth and proliferation of cancer cells. mdpi.com

Tyrosine Kinase Inhibition

A primary mechanism of action for many quinazoline-based anticancer drugs is the inhibition of tyrosine kinases. nih.govresearchgate.net These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. bohrium.com Dysregulation of tyrosine kinase activity is a common feature in many cancers, making them attractive targets for therapeutic intervention. bohrium.com Quinazoline derivatives have been successfully designed to inhibit a range of tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth factor Receptor 2 (HER2), Vascular Endothelial Growth Factor Receptor (VEGFR), RET proto-oncogene, and c-Met. nih.govresearchgate.net

The majority of quinazoline-based tyrosine kinase inhibitors function through an ATP-competitive binding mechanism. wikipedia.orgcore.ac.uk They are designed to mimic the structure of adenosine (B11128) triphosphate (ATP) and bind to the ATP-binding pocket within the kinase domain of the receptor. wikipedia.orgcore.ac.ukwikipedia.org This reversible binding prevents the phosphorylation of the tyrosine kinase, thereby blocking the downstream signaling pathways that promote tumor growth. core.ac.ukpatsnap.comdrugbank.com The 4-anilinoquinazoline (B1210976) core is a common pharmacophore in these inhibitors, providing a versatile template for achieving potent and selective inhibition. bohrium.comcore.ac.uk Examples of drugs that operate through this mechanism include gefitinib (B1684475) and erlotinib, which are selective inhibitors of EGFR. core.ac.ukwikipedia.orgmdpi.com

Some quinazoline derivatives have been developed to inhibit multiple tyrosine kinases simultaneously. patsnap.comscirp.orgnih.gov This dual-targeting approach can offer a broader spectrum of antitumor activity and may help to overcome resistance mechanisms that can develop with single-target agents. patsnap.comnih.gov

Lapatinib (B449): This compound is a potent, reversible dual inhibitor of both EGFR and HER2. patsnap.comscirp.orgnih.gov By binding to the intracellular ATP-binding site of these receptors, lapatinib blocks their phosphorylation and subsequent activation of downstream signaling pathways like MAPK and PI3K/AKT. scirp.orgplos.org This dual inhibition leads to cell cycle arrest and apoptosis in cancer cells overexpressing these receptors. patsnap.comnih.gov

Vandetanib: This drug is a multi-kinase inhibitor that targets VEGFR, EGFR, and the RET proto-oncogene. patsnap.compharmgkb.orgdrugbank.comwikipedia.org Its ability to inhibit VEGFR interferes with angiogenesis, the formation of new blood vessels essential for tumor growth. patsnap.com Simultaneously, its inhibition of EGFR and RET disrupts signaling pathways involved in cancer cell proliferation and survival. patsnap.compharmgkb.org

Crizotinib (B193316): Initially developed as a c-Met inhibitor, crizotinib was also found to be a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and ROS1. wikipedia.orgdrugbank.comnih.govnih.govcancernetwork.com It competitively binds to the ATP-binding pocket of these kinases, inhibiting their phosphorylation and downstream signaling. wikipedia.org This leads to G1-S phase cell cycle arrest and apoptosis in tumor cells with ALK or ROS1 rearrangements or c-Met amplification. nih.gov

Serine/Threonine Kinase Inhibition

In addition to tyrosine kinases, quinazoline derivatives have been investigated as inhibitors of serine/threonine kinases, which are also critical components of intracellular signaling pathways. researchgate.net

PI3K Inhibition: The Phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in cancer. nih.gov Several quinazoline-based compounds have been developed as PI3K inhibitors. nih.govacs.orgacs.org For instance, a series of 4-methylquinazoline (B149083) derivatives were designed as potent PI3K inhibitors, demonstrating the potential of this scaffold for targeting this kinase family. acs.org Some compounds, like copanlisib, an imidazoquinazoline, inhibit both PI3Kα and PI3Kδ isoforms. mdpi.com

Other Serine/Threonine Kinases: The quinazoline scaffold has been utilized to develop inhibitors for other serine/threonine kinases involved in cell cycle progression and proliferation, such as Aurora kinases and Polo-like kinase 1 (PLK1). For example, some 4-aminoquinazoline derivatives have been explored for their inhibitory activity against these kinases.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair pathway of DNA damage. researchgate.netrjpbr.com Inhibiting PARP-1 in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, can lead to synthetic lethality and tumor cell death. researchgate.net The 4-quinazolinone scaffold has been used as a bioisostere to the phthalazinone core of the known PARP-1 inhibitor olaparib, leading to the development of new quinazolinone-based PARP-1 inhibitors. rsc.org Some of these novel derivatives have shown potent inhibitory activity against PARP-1, with some compounds also exhibiting cell cycle arrest at the G2/M phase. rsc.orgnih.gov Further research has led to the discovery of quinazoline-2,4(1H,3H)-dione derivatives as potent PARP-1/2 inhibitors. rsc.org

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolism pathway, crucial for the synthesis of purines and thymidylate required for cell proliferation. acs.orgacs.orgacs.org Quinazoline derivatives have been developed as non-classical antifolates that inhibit DHFR. jpionline.orgtandfonline.comresearchgate.net These compounds act as potent inhibitors of both microbial and human DHFR. acs.orgjpionline.org For example, 7,8-dialkylpyrrolo[3,2-f]quinazolines have been shown to be potent inhibitors of fungal and human DHFR. acs.org Additionally, some 2-mercapto-quinazolin-4-one analogs have demonstrated dual inhibitory activity against both DHFR and EGFR-TK. nih.gov

Modulation of Cellular Signaling Pathways

Quinazoline derivatives can influence cell fate by modulating key signaling pathways that are often dysregulated in diseases like cancer.

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. There is a strong interconnection between this pathway and the PI3K-Akt-mTOR pathway, which is also a target for some quinazoline derivatives. nih.gov While direct modulation of the Ras-Raf-MEK-ERK pathway by a specific "quinazoline derivative 4" is not explicitly detailed in the provided context, the broader class of quinazoline compounds is known to influence this pathway, often through their inhibition of receptor tyrosine kinases (RTKs) that are upstream activators of Ras. ekb.eg

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling network that governs cell growth, proliferation, survival, and metabolism. nih.govnih.gov Its frequent dysregulation in cancer makes it an attractive therapeutic target. nih.govnih.gov

Several quinazoline derivatives have been developed as inhibitors of this pathway. For instance, a series of dimorpholinoquinazoline-based compounds were synthesized, with compound 7c inhibiting the phosphorylation of Akt, mTOR, and S6K at concentrations of 125–250 nM. nih.gov Another study reported a series of 4,6-disubstituted quinazoline derivatives as PI3K inhibitors, where compound 26 showed the most potent anti-proliferative and PI3K inhibitory activity. nih.gov Compound 27 from the same study also acted as a potent PI3K inhibitor. nih.gov Furthermore, the 4-amino-quinazoline derivative DHW-208 was identified as a pan-PI3K inhibitor that effectively blocks the PI3K/AKT/mTOR signaling pathway. researchgate.net Bivalent PI3K inhibitor 27 , based on a 4-methyl quinazoline scaffold, also demonstrated the ability to significantly block the PI3K signal pathway. researchgate.net

Table 4: Regulation of the PI3K/Akt/mTOR Pathway by Quinazoline Derivatives

Compound Effect Concentration Reference
7c Inhibited phosphorylation of Akt, mTOR, and S6K 125–250 nM nih.gov
26 Potent PI3K inhibitory activity Not specified nih.gov
27 Potent PI3K inhibitor Not specified nih.gov
DHW-208 Pan-PI3K inhibitor Not specified researchgate.net
Bivalent PI3K inhibitor 27 Significantly blocks PI3K signal pathway Not specified researchgate.net

Interaction with Other Biological Targets

The therapeutic potential of quinazoline derivatives extends to their interaction with a variety of other biological targets. researchgate.netontosight.ai This multi-target activity suggests that these compounds could have broad applications in treating complex diseases like cancer. ekb.egnih.gov

Quinazoline-based compounds have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer. oncotarget.com A screen of a quinazoline library led to the identification of two sets of structurally related compounds that inhibit this pathway. oncotarget.com Additionally, certain quinazoline derivatives have been shown to inhibit tubulin polymerization, a mechanism similar to some established anticancer drugs. nih.govnih.gov Compounds 1 and 2 were found to cause microtubule depolymerization and were also potent inhibitors of multiple receptor tyrosine kinases (RTKs) including EGFR, VEGFR-2, and PDGFR-β. nih.gov The ability of quinazolines to interact with multiple targets, such as inhibiting both angiogenesis and microtubule dynamics, highlights their potential as multi-faceted therapeutic agents. nih.gov

Table 5: Interaction of Quinazoline Derivatives with Other Biological Targets

Compound(s) Target/Pathway Biological Effect Reference
Structurally related quinazolines Wnt/β-catenin signaling Inhibition oncotarget.com
1, 2 Microtubules Depolymerization nih.gov
1, 2 EGFR, VEGFR-2, PDGFR-β Potent inhibition nih.gov

Tubulin Polymerization Inhibition

Quinazoline derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for microtubule formation and, consequently, cell division. mdpi.comfrontiersin.org By interfering with the assembly of tubulin into functional microtubules, these compounds can induce cell cycle arrest and apoptosis. mdpi.comfrontiersin.org

Several quinazoline derivatives exert their effects by binding to the colchicine (B1669291) binding site on tubulin. cumbria.ac.uknih.gov This interaction disrupts the dynamics of microtubule assembly and disassembly, leading to mitotic arrest. mdpi.comresearchgate.net

Research Findings:

A series of 4-anilino-2-substituted quinazoline derivatives were designed as tubulin polymerization inhibitors. Compound (Qr) from this series demonstrated significant antiproliferative activity with an IC50 value of 0.11 μM and potent tubulin inhibitory activity with an IC50 of 2.45 μM. semanticscholar.org

Compound Q19, a quinazoline derivative, showed potent antiproliferative activity against the HT-29 human colon cancer cell line with an IC50 value of 51 nM. cumbria.ac.uknih.gov Further studies revealed that Q19 effectively inhibits microtubule polymerization by binding to the colchicine site on tubulin, arrests the cell cycle at the G2/M phase, and induces apoptosis. cumbria.ac.uknih.gov

The quinazoline derivative MPC-6827, also known as Verbulin, was designed as a tubulin polymerization inhibitor. semanticscholar.org It disrupts mitotic division and blocks cells at the G2-M phase. semanticscholar.org This compound exhibited potent apoptosis with an EC50 of 2 nM against T47D and HCT-116 cell lines and had a higher inhibitory activity (IC50 of 400 nM) than colchicine (IC50 of 500 nM). semanticscholar.org

Some quinazolinone-amino acid hybrids have been shown to act as dual inhibitors of both EGFR kinase and tubulin polymerization. mdpi.com

The quinazoline derivative 1-(4-methoxyphenyl)-1-(quinazolin-4-yl)ethan-1-ol (PVHD121) inhibits tubulin polymerization by binding to the colchicine site. researchgate.net It causes mitotic arrest with spindle abnormalities. researchgate.net

Compound NameTarget/MechanismCell LineIC50/EC50Source
(Qr)Tubulin Polymerization-0.11 µM (antiproliferative), 2.45 µM (tubulin inhibition) semanticscholar.org
Q19Tubulin Polymerization (Colchicine Site)HT-2951 nM cumbria.ac.uknih.gov
MPC-6827 (Verbulin)Tubulin PolymerizationT47D, HCT-1162 nM (apoptosis), 400 nM (tubulin inhibition) semanticscholar.org
PVHD121Tubulin Polymerization (Colchicine Site)-- researchgate.net

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones. encyclopedia.pub Their inhibition has emerged as a significant strategy in cancer therapy. encyclopedia.pub Quinazoline derivatives have been developed as potent HDAC inhibitors. mdpi.combenthamdirect.com

The general pharmacophore of HDAC inhibitors consists of a cap group, a linker, and a zinc-binding group (ZBG). rsc.org The ZBG, often a hydroxamic acid, is crucial for chelating the zinc ion in the active site of HDACs. rsc.org

Research Findings:

Two quinazoline-based derivatives, compounds 1 and 2 , demonstrated synergistic inhibition of HDAC1 and HDAC6. mdpi.com Compound 1 had IC50 values of 31 nM and 16 nM against HDAC1 and 6, respectively, while compound 2 showed IC50 values of 37 nM and 25 nM. mdpi.com

Novel 4-oxoquinazoline-based N-hydroxypropenamides were synthesized and showed potent HDAC inhibitory activity. acs.org Compounds 10l and 10m were the most potent, with IC50 values ranging from 0.041–0.044 μM. acs.org

Phthalazino[1,2-b]-quinazolinone derivatives were developed as multi-target HDAC inhibitors. nih.gov Compound 8h exhibited nano-molar IC50 values against tested cancer cells and HDAC subtypes and was more potent than the approved HDAC inhibitor SAHA (vorinostat). nih.gov

Quinazolin-4-one derivatives containing a hydroxamic acid moiety were designed as selective HDAC6 inhibitors. acs.org Compound 4b was the most potent HDAC6 inhibitor with an IC50 of 8 nM. acs.org

A series of quinazolinyl-containing benzamide (B126) derivatives were identified as novel HDAC1 inhibitors. bohrium.com Compound 11a surpassed the known class I selective HDAC inhibitor MS-275 in both HDAC1 enzymatic inhibitory activity and cellular anti-proliferative activity. bohrium.com

Compound NameTarget HDAC(s)IC50Source
Compound 1HDAC1, HDAC631 nM (HDAC1), 16 nM (HDAC6) mdpi.com
Compound 2HDAC1, HDAC637 nM (HDAC1), 25 nM (HDAC6) mdpi.com
Compound 10lTotal HDACs0.041-0.044 µM acs.org
Compound 10mTotal HDACs0.041-0.044 µM acs.org
Compound 8hHDAC subtypesNano-molar range nih.gov
Compound 4bHDAC68 nM acs.org
Compound 11aHDAC1- bohrium.com

Sirtuin Modulation

Sirtuins are a class of NAD+-dependent deacetylases (Class III HDACs) that regulate various cellular processes, including aging, metabolism, and stress responses. encyclopedia.pubnih.gov Modulating sirtuin activity has therapeutic potential for a range of diseases. google.comgoogle.com

Research Findings:

Oalmann et al. designed sirtuin modulating quinazoline compounds to increase cell lifespan. mdpi.com The derivative N-(3-(2,3-dihydroxypropoxy)phenyl)-2-(3-(trifluoromethyl)phenyl)-3,4-dihydro-3-methyl-4-oxoquinazoline-8-carboxamide and its analogs were used to increase mitochondrial activity. mdpi.com

A patent by Vu in 2012 described quinazolinone derivatives as sirtuin modulators, identified using a mass spectrometry-based assay. hilarispublisher.com

A docking study based on the SIRT6 co-crystal structure led to the development of pyrazolo[1,5-a]quinazoline derivatives. nih.gov Compound 6d from this series exhibited an EC50 value of 11.15 µM and an EC1.5 value of 1.85 µM in a SIRT6 demyristoylation assay. nih.gov

The quinazolinecarboline alkaloid evodiamine (B1670323) and its derivatives have been investigated for their ability to interfere with the catalytic activity of sirtuins 1, 2, and 3. researchgate.net

Compound Name/ClassTarget Sirtuin(s)Activity/PotencySource
N-(3-(2,3-dihydroxypropoxy)phenyl)-2-(3-(trifluoromethyl)phenyl)-3,4-dihydro-3-methyl-4-oxoquinazoline-8-carboxamideSirtuinsIncreased mitochondrial activity mdpi.com
Pyrazolo[1,5-a]quinazoline derivative 6dSIRT6EC50 = 11.15 µM nih.gov
Evodiamine derivativesSIRT1, SIRT2, SIRT3Inhibition researchgate.net

Bromodomain and Extra-Terminal (BET) Family Protein Binding (e.g., BRD9)

The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in regulating gene expression. mdpi.comnih.gov BRD9, a member of the bromodomain family IV, is a subunit of the noncanonical BAF (ncBAF) chromatin-remodeling complex. mdpi.comnih.gov

Research Findings:

Derivatives of 6-methylquinazolin-4(3H)-one have been identified as binders of BRD9. mdpi.com Compounds 91-95 were particularly potent, with IC50 values between 2.5 ± 0.4 and 10.9 ± 0.3 µM. mdpi.com These compounds showed promising selectivity for BRD9 over the BET family member BRD4. mdpi.com

The development of BET inhibitors with quinazoline moieties as Kac-binding motifs has been a focus of research. jst.go.jp

A patent application describes novel quinazolinones as inhibitors of BET protein function by binding to their bromodomains. google.com

Compound Class/NumberTargetPotency (IC50)Source
6-methylquinazolin-4(3H)-one derivatives (91-95)BRD92.5 - 10.9 µM mdpi.com

Computational Approaches in Quinazoline Derivative Research

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is used to predict the activity of new, unsynthesized compounds and to understand which structural properties are key for their potency. researchgate.net

Model Development and Validation

The development of a robust QSAR model begins with a dataset of quinazoline (B50416) derivatives with known biological activities. orientjchem.org This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. orientjchem.orgacs.org Various statistical methods, such as Multiple Linear Regression (MLR) and Genetic Function Approximation (GFA), are employed to generate the QSAR equation. researchgate.netorientjchem.orgnih.gov

The reliability and predictive capability of the developed models are assessed through rigorous internal and external validation procedures. acs.org Key statistical parameters are used for this validation:

Coefficient of determination (R²) : This parameter measures the goodness of fit of the model. A value greater than 0.6 is generally considered acceptable. nih.gov

Cross-validated correlation coefficient (q² or Q²) : This metric assesses the internal predictive power of the model, often through a leave-one-out (LOO) procedure. A Q² value greater than 0.5 is typically required for a model to be considered predictive. nih.govscielo.br

Predictive R² (R²pred) : This parameter evaluates the model's ability to predict the activity of an external set of compounds not used in model development. researchgate.net

Different studies on quinazoline derivatives have reported models with strong statistical validation, indicating their reliability. For instance, a 2D-QSAR study on quinazoline derivatives as anticancer agents developed a model with an R² of 0.745 and an R²_test of 0.941. acs.org Another study on anticonvulsant quinazolin-4(3H)-ones reported a model with an R² of 0.899 and a Q² of 0.866.

QSAR Study FocusModel Typeq² (LOO)R²pred (Test Set)Reference
Anticancer (Lung Cancer)2D-QSAR (MLR)0.7450.6690.941 acs.org
Anticancer (EGFR)2D-QSAR (MLR)0.873-- orientjchem.org
AnticonvulsantQSAR (GFA)0.8990.8660.7406
Anticancer (EGFRWT)QSAR (GFA)0.9660.9410.819 nih.gov

Molecular Descriptors and Their Significance

Molecular descriptors are numerical values that characterize the properties of a molecule. In QSAR studies of quinazoline derivatives, a variety of descriptors are used to correlate the chemical structure with biological activity. nih.gov These can be broadly categorized as:

Electronic Descriptors : These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic net charges. researchgate.netorientjchem.org For example, a QSAR model for anticancer activity found that atomic net charges on specific atoms (C6, C10, C12, O22) and HOMO/LUMO energies were significant predictors. orientjchem.org

Constitutional Descriptors : These reflect the basic molecular composition, such as molecular weight. nih.gov

Topological and Geometrical Descriptors : These relate to the 2D connectivity and 3D shape of the molecule.

Physicochemical Descriptors : Properties like hydrophobicity (LogP) and molar refractivity (MR) are often crucial. orientjchem.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). kemdikbud.go.idijpsdronline.com This method is instrumental in understanding drug-receptor interactions at a molecular level, predicting binding affinity, and screening virtual libraries of compounds to identify potential new drugs. nih.govderpharmachemica.com

Ligand-Protein Interaction Analysis

Docking studies on quinazoline derivatives have been performed against a variety of protein targets, including Epidermal Growth Factor Receptor (EGFR), Cyclooxygenase-2 (COX-2), and human carbon anhydrase II (hCA II). kemdikbud.go.idresearchgate.netnih.gov These studies reveal the specific interactions that stabilize the ligand within the protein's binding site.

Key interactions frequently observed include:

Hydrogen Bonds : These are crucial for the specificity and affinity of binding. For example, in the docking of 4-anilino quinazolines into the EGFR kinase domain, a hydrogen bond often forms between the N1 atom of the quinazoline ring and the backbone amide of a methionine residue (e.g., Met769). kemdikbud.go.id

Hydrophobic Interactions : The quinazoline ring itself, along with other aromatic substituents, often engages in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. kemdikbud.go.idnih.gov

Electrostatic and π-Interactions : Interactions such as π-π stacking and π-cation interactions between the aromatic rings of the ligand and protein residues are also common. nih.gov

In a study of quinazoline derivatives as anticonvulsants, compound 13 showed high activity, which was attributed to its ability to form a greater number of hydrogen bonds and interact with more amino acid residues (10) at the active site of hCA II compared to less active compounds. mdpi.com

Binding Affinity Prediction

A primary output of molecular docking is a scoring function that estimates the binding affinity, often expressed as a binding energy in kcal/mol. ijpsdronline.com A lower (more negative) binding energy generally indicates a more stable and potent ligand-protein complex. ijpsdronline.com

Docking studies have successfully predicted the binding affinities for numerous quinazoline derivatives. For instance, a study of 4-anilino quinazoline derivatives against EGFR tyrosine kinase showed that compounds like SGQ4 and DMUQ5 had significantly better binding energies (-7.46 and -7.31 kcal/mol, respectively) compared to the standard inhibitor Erlotinib (-3.84 kcal/mol). nih.gov In another study, docking of twenty quinazolinone derivatives against the GABAa receptor yielded docking scores ranging from -7.1 to -9.3 kcal/mol, all of which were better than the standard drug Diazepam. ijpsdronline.com The derivative Q-18 had the most favorable binding energy at -9.3 kcal/mol. ijpsdronline.com

Compound/SeriesProtein TargetPredicted Binding Affinity (kcal/mol)Reference
Quinazolinone derivative Q-18GABAa Receptor-9.3 ijpsdronline.com
Quinazoline derivative 17EGFRWT (4ZAU)-9.5 nih.gov
4-anilino quinazoline (SGQ4)EGFR Tyrosine Kinase (1M17)-7.46 nih.gov
4-anilino quinazoline (DMUQ5)EGFR Tyrosine Kinase (1M17)-7.31 nih.gov
Quinazoline derivative C-02Pf-DHODH-173.528 (re-rank score) nih.gov
2,3-disubstituted-4-3(H)-quinazolinonesCOX-2 (3LN1)-131.508 to -108.418 (re-rank score) researchgate.net

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, accounting for the flexibility of both the ligand and the protein under physiological conditions. kemdikbud.go.id MD simulations are used to assess the stability of the docked complex and to refine the understanding of binding interactions. dergipark.org.tr

The stability of the system is often evaluated by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). kemdikbud.go.id

RMSD measures the average deviation of the protein's backbone atoms over time from their initial position. A stable RMSD value over the course of the simulation indicates that the complex has reached equilibrium and is structurally stable. kemdikbud.go.idabap.co.in

RMSF measures the fluctuation of individual amino acid residues. High RMSF values indicate flexible regions of the protein, while low values suggest more rigid areas, often including the key residues involved in ligand binding. kemdikbud.go.idresearchgate.net

In a study of quinazoline derivatives complexed with DNA gyrase subunit B (GyrB), the compound Q44 formed a stable complex, as indicated by a stable RMSD for both the protein (fluctuating between 0.5 Å and 2.6 Å) and the ligand (0.2 Å to 1.2 Å). abap.co.in Similarly, MD simulations performed on 4-anilino quinazolines with EGFR revealed that the protein has greater stability when it interacts with the inhibitor, as confirmed by RMSD and RMSF analysis. nih.gov These simulations provide crucial validation for docking results and confirm the stability of the predicted binding modes. dergipark.org.tr

SystemSimulation LengthKey FindingsReference
Quinazoline derivative Q44 - GyrB complex5 nsStable RMSD (Ligand: ~1.2 Å, Protein: ~2.6 Å), indicating a stable complex. abap.co.in
4-anilino quinazoline (SGQ4) - EGFR complex-RMSD and RMSF analysis revealed the protein is more stable when interacting with the inhibitor. nih.gov
Quinazoline derivative C-02 - Pf-DHODH complex100 nsThe derivative forms a stable complex with the protein target over the simulation time. nih.govnih.gov
Quinazolinone derivative 5 - EGFR complex-RMSD and RMSF plots illustrated the structural stability of the ligand-receptor complex. researchgate.net

Conformational Analysis and Stability

The three-dimensional conformation of a molecule is critical to its biological activity. Computational and experimental methods are used to determine the most stable conformations of quinazoline derivatives and their stability over time in various solvents.

Research Findings:

Conformational Preference: Studies on quinazoline derivatives have identified different conformational preferences, such as coplanar and orthogonal arrangements relative to the aromatic ring. semanticscholar.org For instance, X-ray crystallography revealed that the highly active compound 22 exists in an extended conformation, while a less active analogue, compound 19, adopts a folded conformation. nih.gov However, MM2 force field calculations suggested the energy difference between these two states is small. nih.gov Ab-initio studies are also employed to determine the most stable conformations for derivatives. semanticscholar.org

Time Stability: The stability of quinazoline derivatives in solution is crucial for their application. ingentaconnect.combenthamdirect.com Spectroscopic studies using UV-Vis absorption have been conducted to monitor stability. For the derivative BG1188, solutions in ultrapure water at a concentration of 10⁻³M demonstrated high stability for over 1032 hours (more than 40 days). ingentaconnect.combenthamdirect.com In contrast, solutions of BG1188 in dimethyl sulfoxide (B87167) (DMSO) were found to be unstable, showing modifications in their absorption spectra immediately after preparation. ingentaconnect.combenthamdirect.com Similar studies on derivatives BG1189 and BG1190 in ultrapure water also showed high stability for at least 624 hours. nih.gov The storage temperature was found to influence stability, with 22°C identified as the optimal storage temperature for BG1189 and BG1190 compared to 4°C or 37°C. nih.gov

Table 1: Time Stability of Selected Quinazoline Derivatives

Compound Solvent Concentration Stability Duration Measurement Method
BG1188 Ultrapure Water 10⁻³M >1032 hours (>40 days) UV-Vis Spectroscopy ingentaconnect.combenthamdirect.com
BG1188 Ultrapure Water 10⁻⁴M >2856 hours (119 days) UV-Vis Spectroscopy ingentaconnect.com
BG1188 DMSO 10⁻³M Unstable UV-Vis Spectroscopy ingentaconnect.combenthamdirect.com
BG1189 Ultrapure Water 10⁻³M >624 hours UV-Vis Spectroscopy nih.gov
BG1190 Ultrapure Water 10⁻³M >624 hours UV-Vis Spectroscopy nih.gov
BG1189 DMSO Not Specified ~552 hours UV-Vis Spectroscopy nih.gov
BG1190 DMSO Not Specified ~216 hours UV-Vis Spectroscopy nih.gov

Dynamic Binding Mechanism Elucidation

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules, providing insights into the dynamic binding mechanisms of quinazoline derivatives with their biological targets. frontiersin.orgdergipark.org.tr These simulations can reveal the stability of the ligand-protein complex and the key interactions that govern binding affinity. acs.orgnih.gov

Research Findings:

Binding Stability: MD simulations are used to assess the stability of the docked complex. nih.govabap.co.in The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored over the simulation time. Stable RMSD values, typically within a range of 3-4 Å, indicate that the complex has reached equilibrium and the ligand remains stably bound in the active site. nih.govabap.co.in For example, MD simulations of up to 200 ns for ligands 1Q1, 2Q17, and VS1 complexed with EGFR demonstrated their stability and consistent interaction. frontiersin.org Similarly, a 100 ns simulation study of compounds QU524, QU571, and QU297 was used to understand their conformational stability in the EGFR active site. nih.govjdigitaldiagnostics.com

Binding Free Energy: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is frequently used to calculate the binding free energy of a ligand to its target. frontiersin.org This provides a more accurate estimation of binding affinity than docking scores alone. abap.co.in Studies have shown that the binding free energy values for quinazoline derivatives correlate well with their experimentally determined inhibitory activities. frontiersin.orgabap.co.in For instance, the calculated MM/GBSA values for ligands 1Q1 and VS1 corroborated their favorable docking scores against EGFR1. frontiersin.org

Interaction Analysis: MD simulations elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding. nih.gov For example, simulations of thiazolo-[2,3-b]quinazolinone derivative 17 with the EGFR tyrosine kinase domain (EGFR-TKD) helped to validate docking results and understand the binding mode. researchgate.net The analysis of these interactions can guide the design of new derivatives with improved potency and selectivity. nih.gov

Virtual Screening and Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govjdigitaldiagnostics.com This method significantly narrows down the number of compounds that need to be synthesized and tested in the lab.

Research Findings:

Screening Workflow: The process typically begins with a large compound database, such as PubChem, ZINC, or eMolecules. frontiersin.orgnih.govresearchgate.net In one study targeting EGFR, an initial set of 1000 quinazoline derivatives was retrieved from the PubChem database. nih.govjdigitaldiagnostics.comresearchgate.net

Filtering: This large set is then filtered based on drug-like properties. A common first step is applying Lipinski's rule of five to select for compounds with properties that would make them likely to be orally active drugs. nih.govjdigitaldiagnostics.comresearchgate.net In the aforementioned study, this filtering reduced the set from 1000 to 671 compounds. nih.govjdigitaldiagnostics.comresearchgate.net Further filtering based on predicted ADME and toxicity profiles can reduce the number even more, yielding a smaller set of promising candidates (28 compounds in this case). nih.govjdigitaldiagnostics.comresearchgate.net

Molecular Docking and Hit Identification: The filtered compounds are then docked into the active site of the target protein. frontiersin.orgijfmr.com The docking scores, which estimate binding affinity, are used to rank the compounds. researchgate.netijfmr.com The top-scoring compounds are considered "hits." For example, a virtual screening workflow against acetylcholinesterase (AChE) used a validated pharmacophore model to screen the ASINEX database, leading to the identification of three potential lead molecules: BAS 05264565, LEG 12727144, and SYN 22339886. tandfonline.com In another study, docking-based screening identified seven quinazoline derivatives with better binding scores than the control drug, dacomitinib. nih.govjdigitaldiagnostics.com

Table 2: Example of a Virtual Screening Workflow for Quinazoline Derivatives Targeting EGFR

Step Description Number of Compounds Source
1. Initial Library Quinazoline derivatives retrieved from the PubChem database. 1000 nih.govjdigitaldiagnostics.comresearchgate.net
2. Drug-Likeness Filter Application of Lipinski's rule of five. 671 nih.govjdigitaldiagnostics.comresearchgate.net
3. ADME/Toxicity Filter Further filtration based on predicted pharmacokinetic and toxicity profiles. 28 nih.govjdigitaldiagnostics.comresearchgate.net
4. Docking-Based Screening Compounds docked into the EGFR active site and ranked by binding score. 7 (Top Hits) nih.govjdigitaldiagnostics.comresearchgate.net
5. Final Selection Top compounds selected for further analysis (e.g., MD simulations). 3 (QU524, QU571, QU297) nih.govjdigitaldiagnostics.com

In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Properties

In silico ADME prediction is a critical component of modern drug discovery, allowing researchers to computationally evaluate the pharmacokinetic properties of drug candidates early in the design process. dergipark.org.trresearchgate.net Various online tools and software, such as SwissADME, PreADMET, and admetSAR, are used to predict these properties. researchgate.netnih.gov

Research Findings:

Drug-Likeness and Oral Bioavailability: A primary goal is to design compounds with favorable drug-like properties. researchgate.net Many studies evaluate quinazoline derivatives against Lipinski's rule of five, which predicts poor absorption or permeation when a compound violates multiple criteria (e.g., molecular weight > 500, LogP > 5). dergipark.org.trnih.gov Studies on various quinazoline series have shown that the designed compounds often adhere to these rules, suggesting good potential for oral bioavailability. dergipark.org.trmdpi.com

Absorption and Distribution: Predictions for human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration are commonly performed. nih.govactascientific.com For a series of 2, 3 di-substituted quinazolin-4-one analogues, in silico tools predicted high gastrointestinal absorption. actascientific.com In another study, newly synthesized quinazolinone derivatives were predicted to have good BBB-crossing ability. nih.gov

Metabolism: The potential for a compound to be metabolized by cytochrome P450 (CYP) enzymes is also assessed. actascientific.com Some 2, 3 di-substituted quinazolin-4-one analogues were predicted to be inhibitors of CYP1A and CYP2D6. actascientific.com

Table 3: Predicted ADME Properties for Selected Quinazoline Derivatives

Compound Molecular Weight (g/mol) H-Bond Acceptors H-Bond Donors BBB Permeability Human Intestinal Absorption Source
Compound 2b <500 Acceptable Acceptable Not Specified Good (Predicted) mdpi.com
Compound 2c <500 Acceptable Acceptable Not Specified Good (Predicted) mdpi.com
Compounds 2-13 (series) Not Specified Not Specified Not Specified Good (Predicted) Good (Predicted) nih.gov
2, 3 di-substituted quinazolin-4-ones (series) Not Specified Not Specified Not Specified Not Specified High (Predicted) actascientific.com

Biological Activities and Preclinical Investigation of Quinazoline Derivatives

Antimicrobial Activity (In vitro Studies)

In addition to their anticancer properties, quinazoline (B50416) derivatives have also demonstrated promising antimicrobial activity against a range of pathogens. eco-vector.combohrium.com The emergence of antibiotic-resistant strains of bacteria has created an urgent need for new antimicrobial agents, and quinazolines represent a promising class of compounds in this regard. eco-vector.comijpsdronline.com

In vitro studies have shown that quinazolin-4(3H)-one derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown a pronounced antimicrobial effect against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com Other studies have reported activity against Bacillus subtilis, Escherichia coli, and the fungus Aspergillus niger. bohrium.commdpi.com

The mechanism of antimicrobial action for some quinazolinone derivatives is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov Molecular docking studies have supported this hypothesis, showing that these compounds can bind to the active site of DNA gyrase. nih.gov The antimicrobial activity is influenced by the nature of the substituents on the quinazoline nucleus. For example, the presence of a naphthyl radical or an amide group has been shown to enhance the activity against S. aureus and S. pneumoniae. eco-vector.com

The table below summarizes the in vitro antimicrobial activity of selected quinazoline derivatives.

Interactive Data Table: In Vitro Antimicrobial Activity of Quinazoline Derivatives

Derivative TypeMicroorganismActivityReference
Quinazolin-4(3H)-onesStaphylococcus aureusAntimicrobial eco-vector.com
Quinazolin-4(3H)-onesStreptococcus pneumoniaeAntimicrobial eco-vector.com
Quinazolin-4(3H)-onesBacillus subtilisAntimicrobial bohrium.com
Quinazolin-4(3H)-onesEscherichia coliAntimicrobial bohrium.commdpi.com
Quinazolin-4(3H)-onesAspergillus nigerAntifungal bohrium.comijpsdronline.com
Quinazolin-4(3H)-onesCandida albicansAntifungal ijpsdronline.com

Antibacterial Activity

Quinazolinone compounds, which are nitrogen-containing heterocyclic molecules, are recognized for their potential as antibacterial agents. nih.govfrontiersin.org The structure of quinazolinone allows for various functional groups to be attached, influencing their biological efficacy. nih.gov

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

Quinazoline derivatives have demonstrated notable activity against Gram-positive bacteria. eco-vector.comnih.govnih.gov Specifically, certain 4(3H)-quinazolinone derivatives show potent activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and other resistant strains. nih.govacs.org

One area of study involves the modification of the quinazolinone structure to enhance its antibacterial effects. For instance, the introduction of a naphthyl radical or an amide group has been shown to result in pronounced antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.compharmpharm.ru The hydrophobicity imparted by the naphthyl group may facilitate better penetration of the bacterial cell membrane. eco-vector.com

Some quinazolinone derivatives have shown the ability to inhibit the growth of S. aureus. eco-vector.com For example, specific derivatives have demonstrated bacteriostatic effects against both S. aureus and S. pneumoniae. eco-vector.com The antibacterial activity of these compounds is often compared to standard antibiotics to gauge their efficacy. eco-vector.com

Table 1: Antibacterial Activity of Quinazoline Derivatives against Gram-Positive Bacteria
Compound/DerivativeBacteriumActivity NotedReference
Quinazolinone with naphthyl radicalStaphylococcus aureus, Streptococcus pneumoniaeBacteriostatic effect eco-vector.com
Quinazolinone with amide groupStaphylococcus aureus, Streptococcus pneumoniaePronounced antimicrobial activity eco-vector.compharmpharm.ru
4(3H)-quinazolinonesStaphylococcus aureus (including resistant strains)Potent activity, MIC ≤0.5 μg/mL for some derivatives nih.govacs.org
Quinazolin-4-thione derivativesStaphylococcus aureusSignificant bacteriostatic effect at 100 mg/L nih.gov
Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

The antibacterial spectrum of quinazoline derivatives extends to Gram-negative bacteria. eco-vector.comnih.gov Studies have shown that certain trisubstituted quinazoline-4-thiones exert a significant effect on Escherichia coli and Pseudomonas aeruginosa. nih.gov In some cases, the antibacterial effect of these derivatives against P. aeruginosa was found to be higher than that of ampicillin. nih.gov

A specific pyrimidine (B1678525) derivative, 2-Methyl-3-(2-phenyl-2-oxoethyl)quinazolin-4(3H)-on, has demonstrated antimicrobial activity against Klebsiella pneumoniae that is comparable to the antibiotic ceftriaxone (B1232239) in in-vivo studies. sibjcem.ru Furthermore, certain quinazoline derivatives act as chemosensitizers, increasing the susceptibility of multidrug-resistant strains of Enterobacter aerogenes, Klebsiella pneumoniae, and Pseudomonas aeruginosa to antibiotics like chloramphenicol (B1208) and nalidixic acid. nih.govresearchgate.net This suggests a potential role for these compounds in overcoming antibiotic resistance. nih.gov

Research has also explored the development of quinazolinone derivatives as modulators of virulence factors in P. aeruginosa, which could offer an alternative therapeutic strategy by reducing pathogenicity without directly killing the bacteria. mdpi.comnih.govacs.orgnih.gov

Table 2: Antibacterial Activity of Quinazoline Derivatives against Gram-Negative Bacteria
Compound/DerivativeBacteriumActivity NotedReference
Trisubstituted quinazoline-4-thionesEscherichia coli, Pseudomonas aeruginosaSignificant effect (IC50 < 100 mg/L) nih.gov
2-Methyl-3-(2-phenyl-2-oxoethyl)quinazolin-4(3H)-onKlebsiella pneumoniaeAntimicrobial activity comparable to ceftriaxone sibjcem.ru
Various quinazoline derivativesEnterobacter aerogenes, Klebsiella pneumoniae, Pseudomonas aeruginosaIncreased susceptibility to antibiotics (chemosensitizers) nih.govresearchgate.net
Quinazolinone derivativesPseudomonas aeruginosaInhibition of biofilm formation and virulence factors mdpi.comnih.govacs.orgnih.gov
Mechanism-Oriented Studies (e.g., Topoisomerase I inhibition)

The antibacterial action of quinazoline derivatives is believed to involve multiple mechanisms. One proposed mechanism is the inhibition of DNA synthesis. eco-vector.com It is suggested that these compounds can interfere with enzymes crucial for DNA replication, such as DNA gyrase and topoisomerase IV. eco-vector.commdpi.com This interference can lead to the cleavage of bacterial DNA, ultimately resulting in cell death. eco-vector.com The interaction may involve the formation of a ternary complex consisting of DNA, the topoisomerase enzyme, and the quinazolinone derivative. eco-vector.com

Specifically, quinazoline-2,4-diones are a class of inhibitors that target both DNA gyrase and topoisomerase IV, showing potent activity against Gram-positive pathogens. nih.gov These compounds appear to interact differently with the enzyme-DNA complex compared to quinolones, suggesting a unique mechanism of action. nih.gov Furthermore, some quinazolinone derivatives have been investigated as inhibitors of topoisomerase I, an enzyme involved in managing DNA topology during various cellular processes. nih.govbiomedres.usjscimedcentral.comnih.gov

Another potential mechanism of action is the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. eco-vector.com Certain quinazolinones have been found to interact with PBPs, leading to the inhibition of transpeptidase and carboxypeptidase activities, which is fatal for the pathogen. eco-vector.com

Quinazolinone Derivative 4 in Enhanced Antibacterial Activity (e.g., via Nanoconjugation)

To improve the efficacy of quinazolinone derivatives, researchers have explored their conjugation with nanoparticles. nih.govnih.gov The conjugation of quinazolinone derivatives, including a compound designated as QNZ 4, with silver nanoparticles (AgNPs) has been shown to enhance their antibacterial activity. nih.govnih.govdntb.gov.uagrafiati.com

While the quinazolinone derivatives alone did not show significant bactericidal effects, their nanoconjugates demonstrated potent activity against several multi-drug resistant bacteria. nih.gov Specifically, QNZ 4-AgNPs exhibited enhanced bactericidal effects against Escherichia coli K1, Streptococcus pyogenes, and Klebsiella pneumoniae. nih.govresearchgate.net The conjugation with AgNPs appears to be a promising strategy to augment the antibacterial properties of these compounds. nih.govnih.gov

Table 3: Enhanced Antibacterial Activity of QNZ 4-AgNPs
NanoconjugateBacteriumActivity NotedReference
QNZ 4-AgNPsEscherichia coli K1Potent bactericidal activity nih.gov
QNZ 4-AgNPsStreptococcus pyogenesSignificant bactericidal effects nih.govresearchgate.net
QNZ 4-AgNPsKlebsiella pneumoniaeSignificant bactericidal effects nih.govresearchgate.net
QNZ 4-AgNPsBacillus cereus, Pseudomonas aeruginosaMinimal bactericidal effects compared to AgNPs alone nih.govresearchgate.net

Antifungal Activity

In addition to antibacterial properties, quinazoline derivatives have been investigated for their antifungal activity. mdpi.com Various synthesized quinazolin-4(3H)-one derivatives have been screened against several fungal strains, including Candida albicans, Candida tropicals, Aspergillus niger, and Macrophomina phaseolina. mdpi.com

Some of these compounds have shown potent antifungal activity, in some cases exceeding that of the reference drug, clotrimazole. mdpi.com For instance, certain hydrazone derivatives of quinazolinone demonstrated significant activity against C. albicans and M. phaseolina. mdpi.com The broad-spectrum antimicrobial potential of quinazolinones, therefore, extends to pathogenic fungi. mdpi.combiomedpharmajournal.org

Antiviral Activity

The therapeutic potential of quinazoline derivatives also encompasses antiviral applications. internationalscholarsjournals.commdpi.comresearchgate.net A variety of these compounds have been synthesized and tested against a range of viruses. internationalscholarsjournals.com

For example, specific 2-phenyl-3-disubstituted quinazolin-4(3H)-ones have shown activity against several viruses, including herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), vaccinia virus, parainfluenza-3 virus, Punta Toro virus, and Coxsackie virus B4. internationalscholarsjournals.com

Furthermore, novel quinazoline artemisinin (B1665778) hybrids have been synthesized and evaluated for their antiviral properties, showing potent activity against cytomegalovirus. mdpi.com Other studies have focused on the development of 4-thioquinazoline derivatives containing a chalcone (B49325) moiety as agents against the tobacco mosaic virus (TMV), with some compounds showing appreciable protective activities. nih.gov Benzo[g]quinazoline (B13665071) derivatives have also been investigated for their activity against human rotavirus, with some showing promising results. mdpi.com

Activity against Specific Viruses (e.g., Bovine Viral Diarrhea Virus, Tobacco Mosaic Virus, Vaccinia Virus, Hepatitis C Virus)

Quinazoline derivatives have demonstrated a broad spectrum of antiviral activities in preclinical and in vitro studies, showing potential against various viral pathogens affecting both animals and plants.

Bovine Viral Diarrhea Virus (BVDV) BVDV, a pestivirus within the Flaviviridae family, is a significant concern for the livestock industry. nih.gov The viral RNA-dependent RNA polymerase (RdRp) is a key target for developing antiviral agents. nih.govresearchgate.net Researchers identified N-(2-morpholinoethyl)-2-phenylquinazolin-4-amine as an active agent against BVDV through structure-based virtual screening targeting the RdRp's allosteric binding pocket. nih.govsciforum.net This lead compound, with a 50% effective concentration (EC₅₀) of 9.7 ± 0.5 μM, was subsequently modified to create a series of derivatives. nih.govresearchgate.net Among these, eight derivatives showed considerable antiviral activity, with compound 1.9 (2-[4-(2-phenylquinazolin-4-yl)piperazin-1-yl]ethanol) emerging as particularly potent with an EC₅₀ of 1.7 ± 0.4 μM. nih.govresearchgate.net This compound was also effective against thiosemicarbazone-resistant BVDV variants. researchgate.net Other quinolinecarboxamide analogues have also been identified as selective inhibitors of BVDV replication in vitro, with EC₅₀ values as low as 0.07 µM. dntb.gov.ua

Tobacco Mosaic Virus (TMV) Quinazoline derivatives have been extensively studied for their potential to combat plant viruses like TMV. A series of novel 4(3H)-quinazolinone derivatives incorporating a 1,4-pentadien-3-one (B1670793) moiety showed promising curative activities against TMV in vivo. nih.govacs.org Notably, compounds A5 , A12 , A25 , and A27 had EC₅₀ values ranging from 132.25 to 156.10 μg/mL, which is superior to the commercial agent ningnanmycin (B12329754) (EC₅₀ of 281.22 μg/mL). nih.govacs.org Another study synthesized β-amino acid ester derivatives containing both quinazoline and benzothiazole (B30560) moieties. ull.es Compounds 3n , 3o , 3p , and 3q from this series displayed good curative and protection rates against TMV at a concentration of 500 μg/mL, comparable to ningnanmycin. ull.es Furthermore, some (quinazolin-4-ylamino)methyl-phosphonates also showed anti-TMV activity. mdpi.com

Vaccinia Virus Several quinazoline derivatives have shown specific activity against the vaccinia virus, a member of the poxvirus family. In one study, a series of 2-phenyl-3-disubstituted quinazolin-4(3H)-ones were evaluated, where compound QAA and compound QOPD were noted for their specific antiviral action against vaccinia virus. internationalscholarsjournals.comacademicjournals.org Another study focused on 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one derivatives. nih.gov The compound 5-Bromo-2-(6-bromo-4-oxo-2-phenyl-4H-quinazolin-3-yl)-benzoic acid (MBR2 ) was active against vaccinia virus replication with a 50% inhibitory concentration (IC₅₀) of 12 μg/ml. nih.gov More recently, a series of 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-diones were identified as specific anti-vaccinia agents. nih.gov Compound 24b11 was the most potent inhibitor, with an EC₅₀ value of 1.7 μM, making it 15 times more effective than the reference drug Cidofovir (EC₅₀ = 25 μM). nih.gov

Hepatitis C Virus (HCV) The HCV NS3/4A serine protease and the NS5B polymerase are critical for viral replication and are major targets for anti-HCV drug development. biorxiv.orgnih.govrsc.org A study designed to test quinazoline derivatives against the HCV NS3-4A protease found that the compounds inhibited the enzyme with IC₅₀ values ranging from 42 µM to 150 µM. biorxiv.org In another investigation, a series of benzo[g]quinazolines and their quinazoline analogues also inhibited the NS3/4A enzyme, with IC₅₀ values ranging from 6.41 ± 0.12 to 78.80 ± 1.70 μM. rsc.org Furthermore, researchers have developed 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives as metal ion chelators targeting the NS5B polymerase. nih.gov Compounds from this series, such as 21h , 21k , and 21t , showed potent anti-HCV activities, with 21t having an EC₅₀ of 2.0 μM at the cellular level. nih.gov Quinazolinamine-coumarin conjugates have also been synthesized and tested, with two conjugates showing inhibitory activity against HCV with EC₅₀ values as low as 16.6 μM. kuleuven.be

Quinazolinone Derivative 4 as a Potent Antiviral Agent

In the search for new treatments for Hepatitis C, a study focused on the antiviral activity of several quinazoline derivatives against the HCV NS3-4A protease. biorxiv.org Among the tested compounds, Quinazolinone Derivative 4 was identified as the most promising lead for developing potent anti-HCV inhibitors. biorxiv.org

This compound demonstrated the strongest inhibitory effect on the HCV NS3-4A protease, with a 50% inhibitory concentration (IC₅₀) of 42 µM. biorxiv.org Further investigation in a cell-based HCV replicon system confirmed its antiviral potential. Compound 4 showed a dose-dependent inhibition of HCV replication, producing a significant reduction in Renilla luciferase (Rluc) activity at a concentration of 40 µM. biorxiv.org Immunostaining further verified that the inhibitory effect of Compound 4 against the HCV NS3-4A protease was dose-dependent. biorxiv.org The study highlighted this unique small molecule as a foundation for developing highly effective drugs for HCV infection based on protease inhibition. biorxiv.org

Other Promising Biological Activities (Preclinical/In vitro)

Beyond their antiviral properties, quinazoline derivatives have shown significant potential in several other therapeutic areas based on preclinical and in vitro research.

Anticonvulsant Activity

The quinazoline scaffold is a key feature in compounds with sedative-hypnotic and anticonvulsant activities. nih.govorientjchem.org Numerous derivatives have been synthesized and evaluated for their potential to treat epilepsy, often using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.govorientjchem.orgnih.gov

In one study, a series of novel fluorinated quinazolines were synthesized and tested. nih.gov All compounds showed activity in the scPTZ test, with compounds 5b , 5c , and 5d providing 100% protection at a dose of 0.5 mmol/kg. nih.gov These three compounds were investigated further to determine their effective dose (ED₅₀) and neurotoxicity (TD₅₀). nih.gov Another study evaluated twenty-four quinazolin-4(3H)-ones, finding that most displayed anticonvulsant activity in the scPTZ screen. nih.gov Compounds 8 , 13 , and 19 were the most active, providing 100% protection against PTZ-induced convulsions and demonstrating potency four times greater than the standard drug ethosuximide. nih.gov The structure-activity relationship from this work suggested that a butyl substitution at position 3 significantly affects the prevention of seizure spread. nih.gov

Anti-Inflammatory Activity

Quinazolinone is a versatile moiety that has been incorporated into various compounds evaluated for anti-inflammatory effects. orientjchem.orgnih.govresearchgate.netmdpi.com Some non-acidic anti-inflammatory drugs, such as proquazone (B1679723) and fluproquazone, are based on this scaffold. orientjchem.org

In vitro studies have demonstrated the anti-inflammatory potential of newly synthesized quinazoline derivatives. One study evaluated a series of quinazolin-4-(3H)-ones using a protein denaturation assay with Bovine Serum Albumin (BSA). rasayanjournal.co.in Among the synthesized compounds, 3-(4-Bromo phenyl)-4-(3H)quinazolinone and 3-(4-methyl phenyl)-4-(3H)quinazolinone exhibited the highest in vitro anti-inflammatory activity. rasayanjournal.co.in Another research effort synthesized novel 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones. nih.gov These compounds showed considerable to moderate anti-inflammatory activity that lasted for 12 hours compared to ibuprofen. nih.gov Specifically, compounds 4 and 5 from this series showed significant inhibition in the carrageenan-induced paw edema model in rats. nih.gov The anti-inflammatory effect is often linked to the inhibition of enzymes like cyclooxygenase (COX), and molecular modeling studies have shown that some fluorinated quinazolinone derivatives exhibit strong interactions at the COX-2 binding site. orientjchem.org

Anti-Diabetic Potential

Quinazoline derivatives have emerged as promising candidates for the development of new anti-diabetic agents. mdpi.comacs.orgresearchgate.net Their mechanisms of action are varied, including the inhibition of α-glucosidase and acting as ghrelin receptor antagonists. acs.orgnih.gov

A series of 2,3-dihydroquinazolin-4(1H)-ones were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov All the synthesized compounds showed potent inhibition compared to the standard drug acarbose. nih.gov Notably, compounds 4h and 4i demonstrated the strongest inhibitory potential. In vivo studies with these derivatives also revealed that compounds 4j and 4l were effective at reducing blood sugar levels, while compound 4h significantly reduced cholesterol and triglyceride levels. nih.gov In a different approach, quinazoline-sulfonylurea hybrids were created and tested in streptozotocin-induced hyperglycemic rats. mdpi.com Several of these hybrids, including VI-6-a , V , and IV-4 , were more potent than the reference drug glibenclamide, with compound VI-6-a causing a 78.2% reduction in blood glucose levels compared to 55.4% for glibenclamide. mdpi.com Another study found that a quinazolin-4(3H)-one derivative, compound 3m , showed good inhibition of non-enzymatic glycosylation of hemoglobin, with an IC₅₀ value of 35.91±0.82 µg/mL, comparable to the standard alpha-tocopherol. researchgate.net

Sirtuin Modulating Activity

Sirtuins are a class of NAD-dependent deacetylases involved in critical cellular processes like aging, metabolism, and cell cycle regulation. google.comemanresearch.org Modulating sirtuin activity is a therapeutic strategy for a wide range of diseases, including those related to aging, diabetes, and neurodegeneration. google.commdpi.com Quinazolinone derivatives have been identified as effective sirtuin modulators. mdpi.comhilarispublisher.com

Research has led to the design of quinazolinone derivatives that can increase mitochondrial activity and cell lifespan. mdpi.com A patented series of quinazolinone analogs were developed as sirtuin modulators. hilarispublisher.com These compounds are characterized by a general structure where R1 is a heterocycle, X is an amide, R2 is a m-trifluoromethylphenyl or m-trifluoromethoxyphenyl group, and R3 is a small alkyl group like methyl. hilarispublisher.com One such compound, N-(3-(2,3-dihydroxypropoxy)phenyl)-2-(3-(trifluoromethyl)phenyl)-3,4-dihydro-3-methyl-4-oxoquinazoline-8-carboxamide, and its derivatives were used to increase mitochondrial activity. mdpi.com These sirtuin-activating compounds are often designed to be highly selective, with a much greater potency for activating sirtuins than for inhibiting other enzymes like histone deacetylases (HDACs). google.com

P-glycoprotein (P-gp) Inhibition to Overcome Multidrug Resistance

Multidrug resistance (MDR) mediated by the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a significant hurdle in cancer chemotherapy. acs.orgnih.gov P-gp functions as an efflux pump, actively removing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. aboutscience.euspandidos-publications.com Quinazoline derivatives have emerged as a promising class of P-gp inhibitors to counteract this resistance mechanism. aboutscience.eucore.ac.uk

Researchers have designed and synthesized numerous 2,4-disubstituted quinazoline derivatives that have demonstrated potent P-gp inhibitory activity, often in the nanomolar range. core.ac.uk These compounds work by directly interacting with P-gp, competitively inhibiting the binding and transport of anticancer drugs. spandidos-publications.com This inhibition leads to an increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells, restoring their cytotoxic effects. acs.orgnih.gov

Several studies have highlighted specific quinazoline derivatives with significant P-gp inhibitory potential. For instance, compound 12k was identified as a highly potent P-gp inhibitor with an EC50 value of 57.9 ± 3.5 nM in reversing doxorubicin (B1662922) resistance in K562/A02 cells. acs.orgnih.gov This compound was shown to increase the accumulation of doxorubicin, block the efflux of rhodamine 123 (a P-gp substrate), and suppress P-gp's ATPase activity. acs.orgnih.gov Similarly, another study identified compound 1e as a selective P-gp inhibitor that effectively increased doxorubicin uptake in resistant HT29/DX cells. core.ac.uk

Further research led to the discovery of YS-370 , a 4-indolyl quinazoline derivative, which is a potent and orally bioavailable P-gp inhibitor. acs.orgfigshare.com YS-370 effectively reversed MDR to paclitaxel (B517696) and colchicine (B1669291) in SW620/AD300 cells by directly binding to P-gp and increasing the intracellular concentration of paclitaxel. acs.orgfigshare.com In another approach, by integrating the quinazoline core of Lapatinib (B449) with the structure of the third-generation P-gp inhibitor Tariquidar, researchers developed a series of potent inhibitors. nih.gov Among these, compound 14 showed superior MDR reversal activity compared to Tariquidar, significantly increasing the accumulation of adriamycin and rhodamine 123 in resistant MCF7/ADM cells. nih.gov

The mechanism of these quinazoline-based inhibitors often involves blocking the substrate efflux function of P-gp without affecting the expression level of the protein itself. acs.orgspandidos-publications.com Some derivatives, like 2a , have shown a dual inhibitory effect, acting on both P-gp and another ABC transporter, BCRP (Breast Cancer Resistance Protein). core.ac.uk This multi-target approach could be beneficial in overcoming resistance mediated by multiple transporters.

Table 1: P-gp Inhibitory Activity of Selected Quinazoline Derivatives

Potential for Alzheimer's Disease Treatment (e.g., Cholinesterase and β-secretase Inhibition)

The complex and multifactorial nature of Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands. mdpi.comnih.gov Quinazoline derivatives have been identified as a privileged scaffold in the design of such agents, targeting key pathological pathways in AD, including the inhibition of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and β-secretase (BACE-1). mdpi.comepa.govresearchgate.net

Inhibition of AChE is a primary therapeutic strategy for AD, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.com Several quinazoline derivatives have demonstrated significant inhibitory activity against cholinesterases. mdpi.comresearchgate.net For instance, a series of rationally designed quinazoline derivatives, AV-1 , AV-2 , and AV-3 , showed balanced and significant inhibition against both human cholinesterases (hChE) and human BACE-1 (hBACE-1). nih.gov The most promising compound, AV-2 , not only inhibited these enzymes but also prevented Aβ aggregation, a hallmark of AD, and demonstrated non-neurotoxicity and excellent blood-brain barrier permeability. nih.gov

Similarly, another series of quinazoline derivatives, AK-1 , AK-2 , and AK-3 , were developed through a lead optimization strategy and exhibited good inhibitory activity against both hAChE and hBACE-1. nih.gov The lead molecule, AK-2 , was also found to inhibit Aβ aggregation and showed significant cognitive improvement in an in vivo model of AD. nih.gov

The inhibition of BACE-1 is another critical target, as this enzyme is involved in the production of the amyloid-beta (Aβ) peptide, which forms the senile plaques found in the brains of AD patients. google.comscispace.com The dual inhibition of both cholinesterases and BACE-1 by a single molecule, as seen with compounds like AV-2 and AK-2, represents a highly promising approach to AD therapy. nih.govnih.gov

Furthermore, some N-methylpropargylamino-quinazoline derivatives have been investigated for their multi-target potential. mdpi.com Compound II-6h from this series was highlighted as a selective MAO-B inhibitor with N-methyl-d-aspartate receptor (NMDAR) antagonistic properties, which are also relevant targets in AD treatment. mdpi.com While these compounds showed weaker inhibition of cholinesterases, their activity on other relevant pathways underscores the versatility of the quinazoline scaffold. mdpi.com

Table 2: Inhibitory Activities of Quinazoline Derivatives Relevant to Alzheimer's Disease

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. tandfonline.com Quinazoline and quinazolinone derivatives have been extensively studied for their antioxidant properties, demonstrating the ability to scavenge free radicals and act as reducing agents. rasayanjournal.co.insapub.org

The antioxidant capacity of these compounds is often evaluated using various in vitro assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, and the ferric reducing antioxidant power (FRAP) assay. researchgate.netnih.gov The activity is largely dependent on the nature and position of substituents on the quinazoline ring system. tandfonline.comresearchgate.net

For instance, studies have shown that the presence of hydroxyl (-OH) groups on a phenyl ring attached to the quinazolinone core is crucial for antioxidant activity. researchgate.netnih.gov Specifically, derivatives with two hydroxyl groups in the ortho position on the phenyl ring, such as 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21e) , have been identified as potent antioxidants with additional metal-chelating properties. researchgate.netnih.gov The introduction of an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has also been shown to increase antioxidant activity. researchgate.netnih.gov

In one study, a series of 3-substituted-4-(3H)quinazolinones were synthesized and evaluated. rasayanjournal.co.in Compounds such as 3-(4-Bromophenyl)-4-(3H)quinazolinone , 3-(4-methoxyphenyl)-4-(3H)quinazolinone , and 3-(4-methyl phenyl)-4-(3H)quinazolinone exhibited the highest scavenger activity among the tested compounds. rasayanjournal.co.in Another study focusing on quinazolinone-vanillin derivatives found that compounds 5 and 6 were more effective antioxidants than the parent vanillin, showing excellent scavenging capacity against DPPH and nitric oxide (NO) radicals. sapub.org This enhanced activity was attributed to the presence of electron-donating groups. sapub.org

Research on 1,2,4-triazolo[1,5-a]quinazoline derivatives also revealed potent antioxidant activity. tandfonline.com Compounds 30 , 39 , and 40 from this series showed the highest DPPH scavenging activity, with inhibition percentages of 85.9%, 91.0%, and 91.2% respectively, which were comparable to the standard antioxidant butylated hydroxytoluene (BHT). tandfonline.com The antioxidant potential of these compounds is linked to their redox properties, which enable them to act as hydrogen atom donors. tandfonline.comujpronline.com

Table 3: Antioxidant Activity of Selected Quinazoline Derivatives

Table of Mentioned Compounds

Lead Optimization and Future Research Directions

Strategies for Enhancing Potency and Selectivity

The optimization of quinazoline (B50416) derivatives hinges on meticulous structure-activity relationship (SAR) studies, which explore how chemical modifications influence biological activity. Research has demonstrated that substitutions at various positions on the quinazoline ring are critical for modulating potency and selectivity.

Key SAR insights for 4-anilinoquinazoline (B1210976) derivatives, a prominent class of kinase inhibitors, include:

The Quinazoline Core: The nitrogen atoms at positions 1 and 3 (N-1 and N-3) are crucial for binding to the hinge region of kinase domains. nih.gov Specifically, N-1 often forms a key hydrogen bond with methionine residues in the ATP-binding pocket of receptors like the Epidermal Growth Factor Receptor (EGFR). nih.gov

Substitutions at C-4: The 4-anilino group is a cornerstone for the activity of many EGFR inhibitors. Modifications to the aniline (B41778) ring can drastically alter potency. For instance, incorporating small, lipophilic substituents can enhance binding affinity. nih.gov

Substitutions at C-6 and C-7: The introduction of specific groups at the C-6 and C-7 positions is a widely used strategy to improve pharmacological properties. Electron-donating groups at these positions have been shown to increase the activity of some compounds. nih.gov For example, the presence of cyclic or linear ether chains is a common feature in potent inhibitors. nih.gov

Linker Groups: The nature of the linker between the quinazoline core and other moieties can significantly impact activity. Studies have shown that replacing an amide linker with a methyl-amino linker led to a nearly 50-fold decrease in inhibitory activity in one series of compounds, highlighting the linker's importance. nih.gov

Systematic variation of these structural elements allows for the fine-tuning of a compound's interaction with its biological target. For example, in the development of novel antibacterials based on the 4(3H)-quinazolinone scaffold, SAR studies revealed that specific hydrogen-bond donors and acceptors on substituents dramatically influenced potency, with one N-mesyl group-containing compound achieving a minimal inhibitory concentration (MIC) of 0.004 μg/mL. acs.org

Table 1: Structure-Activity Relationship (SAR) Highlights for Quinazoline Derivatives
Position/RegionFavorable Substitutions/FeaturesImpact on ActivityExample Target Class
N-1Unsubstituted NitrogenForms critical hydrogen bond with kinase hinge region (e.g., Met793). nih.govEGFR Kinase
C-4Anilino group with various substitutions. nih.govPrimary determinant of binding and initial potency. nih.govKinase Inhibitors
C-6 / C-7Electron-donating groups, ether chains, 3-nitro-1,2,4-triazole motif. nih.govEnhances potency and can confer dual inhibitory activity. nih.govEGFR/VEGFR2 Kinase
Substituent on Anilino RingElectron-withdrawing groups (e.g., NO2, CF3SO2). nih.govCan enhance binding by orders of magnitude through favorable dipole interactions. nih.govThymidylate Synthase

Rational Drug Design Approaches

Rational drug design, which leverages knowledge of a biological target's three-dimensional structure, is a powerful tool for creating potent and selective quinazoline inhibitors. This approach minimizes the trial-and-error nature of traditional drug discovery.

Structure-Based Drug Design (SBDD): This technique relies on the crystal structures of target proteins. For instance, the X-ray structure of E. coli thymidylate synthase was used as a blueprint to design novel lipophilic quinazoline inhibitors that lack the glutamate residue of previous compounds. nih.gov By analyzing the active site, researchers designed molecules where a 3-CF3 substituent could fill a nearby pocket and a 4-C6H5SO2 group could provide both favorable electronic properties and a van der Waals interaction with a hydrophobic surface. nih.gov This SBDD approach led to a compound with a K(is) of 12 nM against human thymidylate synthase. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target. Docking simulations have been used to understand the binding conformation of quinazoline derivatives within the active sites of targets like Focal Adhesion Kinase (FAK) and Polo-like kinase 1 (PLK1). nih.gov Such studies help rationalize the observed biological activity and guide the design of new derivatives with improved binding energies. nih.govnih.gov For example, docking studies of 4-anilinoquinazoline derivatives into the EGFR active site showed that most designed compounds had better binding energy compared to the known drug erlotinib. nih.gov

These rational approaches enable the design of compounds with specific interactions that enhance affinity and selectivity for the intended target, accelerating the development of promising lead candidates. nih.gov

Exploration of Novel Quinazoline Scaffolds and Hybrids

To expand the therapeutic potential of quinazolines and overcome challenges like drug resistance, researchers are exploring novel structural motifs and creating hybrid molecules. rsc.org This involves either modifying the core quinazoline skeleton or combining it with other pharmacologically active scaffolds. rsc.orgnih.gov

Novel Scaffolds: The development of new synthetic methods allows for the creation of diverse quinazoline cores. nih.gov Techniques employing transition metal-catalyzed reactions, C-H activation, and cascade reactions have opened doors to previously inaccessible quinazoline structures. nih.gov For example, researchers have developed triazolo[4,3-c]quinazolines and benzimidazo[1,2-c]quinazolines, which have been evaluated for anticancer and anti-tubercular activities, respectively. mdpi.com

Molecular Hybridization: This strategy involves covalently linking the quinazoline pharmacophore with another bioactive moiety to create a single molecule with potentially synergistic or multi-target activity. rsc.orgnih.gov This approach aims to improve potency and address complex diseases. rsc.org Examples of quinazoline hybrids include:

Quinazoline-Triazole Hybrids: Linking a triazole scaffold to a quinazolinone was found to produce compounds with activity against cancer cell lines. nih.gov

Quinazoline-Artemisinin Hybrids: These hybrids demonstrated potent antiviral activity against cytomegalovirus, proving superior to the standard drug ganciclovir. mdpi.com

Quinazoline-Sulfonamide Hybrids: Combining the quinazoline core with a sulfonamide moiety has yielded compounds with antimicrobial properties. nih.gov

The creation of these novel scaffolds and hybrids diversifies the chemical space of quinazoline derivatives, offering new avenues for discovering drugs with unique mechanisms of action or improved efficacy. rsc.orgnih.gov

Development of Multi-Targeting Agents

The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer. rsc.org Consequently, there is growing interest in developing single chemical entities that can simultaneously modulate multiple biological targets. nih.gov The quinazoline scaffold has proven to be an excellent framework for designing such multi-target agents or dual inhibitors. nih.govekb.eg

This polypharmacology approach can lead to enhanced therapeutic efficacy, reduced potential for drug resistance, and a better side-effect profile compared to combination therapies using multiple drugs. rsc.orgnih.gov

Prominent examples of multi-targeting quinazoline derivatives include:

Dual EGFR/VEGFR Inhibitors: Since both the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are crucial for tumor growth and angiogenesis, dual inhibition is a validated anticancer strategy. nih.gov Researchers have successfully designed 4-anilino-quinazoline derivatives that potently inhibit both EGFR and VEGFR-2 kinases. nih.govmdpi.com

Dual EGFR/HDAC Inhibitors: Histone deacetylases (HDACs) are another important class of anticancer targets. nih.govnih.gov The development of quinazoline-based compounds that inhibit both EGFR and HDACs represents a novel approach to cancer therapy. ekb.eg

Dual PI3K/HDAC Inhibitors: The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer. nih.gov Quinazoline-based dual inhibitors targeting both PI3K and HDAC have been designed to attack cancer cell growth and survival through two distinct mechanisms. nih.gov

The design of these multi-target agents demonstrates the versatility of the quinazoline scaffold in addressing the complexity of diseases by interacting with multiple nodes in a signaling network. nih.gov

Table 2: Examples of Multi-Targeting Quinazoline-Based Agents
Compound ClassTargetsTherapeutic RationaleReference
4-Anilino-quinazolinesEGFR / VEGFR-2Simultaneously inhibits tumor cell proliferation and angiogenesis. nih.gov
Substituted QuinazolinesEGFR / HDACCombines inhibition of growth factor signaling with epigenetic modulation. nih.govekb.eg
Quinazoline HybridsPI3K / HDACTargets two key pathways involved in cell survival, proliferation, and gene expression. nih.gov
3-Substituted quinazoline-2,4(1H,3H)-dionesc-Met / VEGFR-2Dual inhibition of tyrosine kinases involved in oncogenesis and angiogenesis. mdpi.com

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational (in-silico) and experimental methods has become indispensable in modern drug discovery, significantly accelerating the identification and optimization of novel quinazoline derivatives. researchgate.net This integrated approach allows for the efficient screening of large virtual libraries and provides deep insights into molecular interactions, which are then validated experimentally.

The typical workflow involves several stages:

In-Silico Design and Screening: The process often begins with the design of novel quinazoline derivatives and computational screening. ijddr.in Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling are used to identify the key structural features required for high inhibitory activity. tandfonline.com

Molecular Docking: Virtual compounds are then docked into the active site of the target protein to predict their binding affinity and interaction patterns. ijfmr.com This helps prioritize a smaller, more manageable number of compounds for synthesis. researchgate.net

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed molecules. mdpi.com This early assessment helps filter out candidates that are likely to fail later in development due to poor pharmacokinetic profiles. researchgate.net

Chemical Synthesis and Experimental Validation: The most promising candidates identified through computational analysis are then synthesized. researchgate.net These compounds undergo rigorous experimental validation, including in vitro assays to measure their biological activity (e.g., IC50 values against target enzymes or cancer cell lines) and confirmation of their mechanism of action. nih.govmdpi.com

This integrated pipeline, combining molecular modeling, docking, and QSAR with experimental validation, streamlines the drug discovery process, saving time and resources while increasing the probability of success. tandfonline.commdpi.com

Challenges and Opportunities in Quinazoline Derivative Research

Despite the significant successes, research on quinazoline derivatives faces several challenges while also presenting numerous opportunities for future innovation.

Challenges:

Drug Resistance: A major hurdle in cancer therapy is the development of resistance to targeted agents. nih.gov For example, mutations in the EGFR kinase domain can render first-generation inhibitors like gefitinib (B1684475) ineffective.

Selectivity and Off-Target Effects: Achieving high selectivity for the intended target over other related proteins (e.g., other kinases) remains a challenge. Poor selectivity can lead to off-target effects and toxicity. mdpi.com

Pharmacokinetic Properties: While a compound may show high potency in vitro, it must also possess favorable pharmacokinetic properties (e.g., oral bioavailability, metabolic stability) to be effective in vivo. Further structural refinement is often needed to optimize these characteristics. rsc.org

Opportunities:

Overcoming Resistance: A key opportunity lies in the design of next-generation quinazoline derivatives that can overcome known resistance mechanisms. nih.gov This involves designing compounds that can bind effectively to both wild-type and mutated forms of the target enzyme.

Exploring New Targets: The versatility of the quinazoline scaffold allows it to be adapted for a wide range of biological targets beyond kinases, including enzymes like PARP, topoisomerases, and tubulin. nih.govbiomedres.us Exploring these novel targets could lead to treatments for a broader array of diseases. benthamdirect.comwisdomlib.org

Advanced Drug Delivery: Innovations in drug delivery systems could enhance the therapeutic potential of quinazoline agents by improving their solubility, stability, and tumor-specific targeting.

Polypharmacology: The continued rational design of multi-target agents offers a promising strategy to combat complex diseases and circumvent drug resistance. nih.govbohrium.com

The future of quinazoline research will likely focus on leveraging advanced computational and synthetic methods to tackle these challenges, ultimately expanding the therapeutic utility of this remarkable scaffold. nih.govmdpi.com

Q & A

Q. What are the key synthetic pathways for preparing quinazoline derivative 4, and what intermediates are critical in its synthesis?

this compound is synthesized via cyclocondensation reactions. For example, 2-(2-chlorobenzylidene)cyclohexan-1-one reacts with urea or malononitrile to form chromene intermediates, which are further functionalized with formic acid or acetic acid to yield chromeno[2,3-d]pyrimidine derivatives like compound 4a . Key intermediates include chromene derivatives (e.g., compound 3) and hydrazinylquinazoline (compound 19), which are pivotal for constructing fused heterocyclic systems .

Q. How is the anticancer activity of this compound validated in preliminary assays?

Anticancer activity is typically screened using in vitro cytotoxicity assays against cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a reference drug. IC50 values are calculated to quantify potency, with lower values indicating higher efficacy. For example, chromene derivatives structurally related to this compound have shown IC50 values <1 µM in some studies .

Q. What spectroscopic techniques are essential for characterizing this compound?

Structural confirmation relies on <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR spectroscopy, and elemental analysis. For instance, IR spectra verify carbonyl (C=O) and amine (NH) groups, while NMR spectra resolve aromatic proton environments and substituent positions . High-resolution mass spectrometry (HRMS) is used to confirm molecular weights .

Advanced Research Questions

Q. How do computational methods like molecular docking predict the mechanism of action of this compound against specific targets (e.g., EGFR or FAS)?

Molecular docking simulations (e.g., using AutoDock Vina) model the binding affinity of this compound to target proteins. For example, studies show that 4-substituted quinazoline derivatives interact with the ATP-binding pocket of EGFR via hydrogen bonding and hydrophobic interactions . Quantum chemical methods (e.g., PM7) further analyze intermolecular complexes with NAD(H) in fatty acid synthase (FAS) systems .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50 values for similar derivatives)?

Discrepancies may arise from differences in assay conditions (e.g., cell line specificity, incubation time). Rigorous validation includes:

  • Replicating experiments under standardized protocols.
  • Comparing structural analogs to identify substituent effects (e.g., electron-withdrawing groups enhancing cytotoxicity).
  • Applying meta-analysis of published IC50 data to identify trends .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced selectivity?

SAR strategies involve systematic modifications:

  • Core structure : Introducing triazole or pyrazole moieties improves binding to kinase targets .
  • Substituents : Carboxamide groups at position 4 enhance solubility and target affinity .
  • Hybridization : Linking quinazoline to sulfonamide groups amplifies anti-proliferative effects .

Methodological Considerations

Q. What experimental controls are critical in in vitro assays for this compound?

  • Positive controls : Doxorubicin or cisplatin for cytotoxicity assays.
  • Negative controls : Untreated cells and solvent-only (e.g., DMSO) groups.
  • Dose-response curves : Validate reproducibility across ≥3 independent experiments .

Q. How are synthetic yields improved for this compound under green chemistry principles?

Catalytic systems like Brønsted acidic ionic liquids or Bi(TFA)3–[nbp]FeCl4 reduce reaction times and improve yields (e.g., from 50% to >80%) while minimizing toxic solvents . Microwave-assisted synthesis further accelerates cyclocondensation .

Data Interpretation Challenges

Q. Why might this compound exhibit off-target effects in enzymatic assays?

Off-target interactions often result from:

  • Structural promiscuity : The planar quinazoline core may intercalate DNA or inhibit unrelated kinases.
  • Redox activity : Electron-rich substituents (e.g., -NH2) could generate reactive oxygen species (ROS), confounding results .

Q. How do pharmacokinetic properties (e.g., solubility, metabolic stability) influence the translational potential of this compound?

  • LogP values : Optimal logP (2–3) balances membrane permeability and solubility.
  • Metabolic sites : Acetylation of hydroxyl groups (e.g., compound 10a) improves stability .
  • In silico ADMET predictions : Tools like SwissADME predict hepatic metabolism and CYP450 interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.